1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Description
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Properties
IUPAC Name |
1-(4-cyanophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-7-8-1-3-9(4-2-8)11(5-6-11)10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXRFMQBHLPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094478-22-4 | |
| Record name | 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid CAS number and synonyms
[1]
Executive Summary
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a specialized carbocyclic building block used in the design of conformationally restricted pharmaceutical agents.[1] As a bioisostere of gem-dimethyl substituted phenylacetic acids, the cyclopropane ring introduces significant steric constraints that can lock bioactive conformations and block metabolic hotspots (specifically benzylic oxidation).[1] This guide details its chemical identity, a validated synthetic workflow, and its strategic application in medicinal chemistry.[1]
Chemical Identity & Properties
This compound belongs to the class of 1-arylcyclopropanecarboxylic acids , characterized by a geminal disubstitution pattern on the cyclopropane ring.[1]
Nomenclature and Identifiers
| Property | Detail |
| Systematic Name | This compound |
| Common Synonyms | 1-(p-Cyanophenyl)cyclopropanecarboxylic acid; 4-(1-Carboxycyclopropyl)benzonitrile; 1-(4-Cyanophenyl)-1-cyclopropanecarboxylic acid |
| CAS Number | Note: Specific CAS is often supplier-dependent or unindexed in public registries.[1][2] Refer to structure for identity.Related CAS: 6952-93-8 (Parent: 1-Phenylcyclopropanecarboxylic acid) |
| SMILES | N#Cc1ccc(cc1)C2(CC2)C(=O)O |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
Physicochemical Profile (Predicted)
| Parameter | Value | Significance |
| LogP | ~1.8 - 2.1 | Moderate lipophilicity, suitable for CNS or oral drug scaffolds.[1] |
| pKa (Acid) | ~4.2 - 4.5 | Slightly stronger acid than non-cyclic analogs due to ring strain (s-character increase in C-C bonds).[1] |
| TPSA | ~61 Ų | Good membrane permeability profile.[1] |
| H-Bond Donors | 1 | Carboxylic acid -OH.[1] |
| H-Bond Acceptors | 2 | Nitrile N and Carboxyl O. |
Synthetic Methodology
The synthesis of 1,1-disubstituted cyclopropanes is a critical transformation.[1] The most robust route involves the dialkylation of active methylene compounds using 1,2-dihaloethanes.[1] The following protocol describes the synthesis starting from 4-cyanophenylacetonitrile, followed by hydrolysis.
Retrosynthetic Analysis
The target molecule is assembled via a double nucleophilic substitution (SN2) intramolecular cyclization.[1]
-
Precursor: 4-Cyanophenylacetonitrile (CAS 1436-43-7).[1]
-
Reagent: 1,2-Dibromoethane (CAS 106-93-4).[1]
-
Base: Sodium Hydride (NaH) or 50% NaOH with Phase Transfer Catalyst (TEBA).[1]
Validated Synthetic Protocol
Caution: This reaction involves exothermic steps and the evolution of hydrogen gas (if using NaH).[1] Perform in a fume hood.
Step 1: Cyclopropanation of the Nitrile
-
Setup: Charge a 3-neck flask with 4-cyanophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and a phase transfer catalyst (e.g., Benzyltriethylammonium chloride, TEBA, 5 mol%).
-
Solvent: Add DMSO or Toluene/50% NaOH (biphasic system).[1]
-
Reaction: Add 50% NaOH (aq) dropwise while maintaining temperature < 45°C.
-
Completion: Stir vigorously at 50-60°C for 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the starting nitrile.[1]
-
Workup: Dilute with water, extract with ethyl acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the intermediate: 1-(4-cyanophenyl)cyclopropanecarbonitrile .[1]
Step 2: Selective Hydrolysis Note: The nitrile group on the aromatic ring is also susceptible to hydrolysis.[1] Conditions must target the aliphatic nitrile or hydrolyze both to a diacid if the aromatic nitrile is not required (though here we assume retention of the 4-CN group is desired, which is difficult; typically, the nitrile is hydrolyzed to the acid.[1] If the target is the acid with the cyano group intact , mild hydrolysis or specific enzymatic routes are needed.[1] However, standard "carboxylic acid" synthesis usually implies full hydrolysis.[1] If the 4-CN is to be kept, one often starts with the ester analog).[1]
Alternative Route (Preserving 4-CN):
-
Start with Ethyl 4-cyanophenylacetate .[1]
-
Perform cyclopropanation with 1,2-dibromoethane/NaH in DMF.
-
Saponification: Treat the resulting ester with LiOH (1.1 eq) in THF/Water at 0°C to selectively hydrolyze the ester over the aromatic nitrile.
Synthesis Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway emphasizing the preservation of the aromatic nitrile via selective ester hydrolysis.
Applications in Drug Discovery[1]
Bioisosterism & Conformational Restriction
The 1,1-disubstituted cyclopropane moiety is a high-value bioisostere for the gem-dimethyl group (-C(CH3)2-).[1]
-
Conformational Locking: The cyclopropane ring fixes the bond angles (~60° internal), restricting the rotation of the phenyl ring relative to the carboxylate.[1] This reduces the entropic penalty of binding to a protein target.[1]
-
Metabolic Stability: The cyclopropane ring prevents benzylic hydroxylation .[1] In a standard phenylacetic acid, the benzylic position is a metabolic hotspot (CYP450 oxidation).[1] The quaternary carbon of the cyclopropane ring eliminates this liability, extending the half-life (t1/2) of the drug candidate.[1]
Structural Activity Relationship (SAR) Logic
Figure 2: SAR analysis of the pharmacophore features.
Safety & Handling (MSDS Highlights)
References
-
General Cyclopropanation Methodology
-
Bioisosterism in Drug Design
-
Cyclopropane Metabolic Stability
An In-Depth Technical Guide to 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, molecular characteristics, and potential applications of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid. This molecule, featuring a unique strained cyclopropane ring coupled with a cyanophenyl moiety, presents an intriguing scaffold for medicinal chemistry and materials science. This document consolidates available data on its molecular weight and predicted properties, outlines a plausible synthetic pathway based on established organic chemistry principles, and explores its potential in drug discovery by drawing parallels with structurally related compounds. The guide is intended to serve as a foundational resource for researchers and professionals interested in the further investigation and utilization of this compound.
Molecular and Chemical Properties
This compound possesses the molecular formula C₁₁H₉NO₂.[1] Its core structure consists of a cyclopropane ring, which imparts significant ring strain and a unique three-dimensional conformation, substituted with both a carboxylic acid group and a 4-cyanophenyl group. The presence of the cyano and carboxylic acid functionalities offers multiple sites for chemical modification and interaction with biological targets.
Molecular Weight and Predicted Physicochemical Properties
A summary of the key molecular and predicted physicochemical properties is presented in Table 1. It is important to note that while the molecular weight is a calculated value based on the atomic masses, the other parameters are predictions and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [2] |
| Monoisotopic Mass | 187.06332 Da | [1] |
| Predicted XlogP | 1.4 - 1.74638 | [1][2] |
| Predicted Hydrogen Bond Donor Count | 1 | [2] |
| Predicted Hydrogen Bond Acceptor Count | 2 | [2] |
| Predicted Rotatable Bond Count | 2 | [2] |
| Predicted Topological Polar Surface Area (TPSA) | 61.09 Ų | [2] |
XlogP is a computed measure of a compound's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. The predicted TPSA is an indicator of a molecule's ability to cross cell membranes.
Synthesis Methodology
Proposed Synthetic Pathway
The proposed synthesis commences with the α-alkylation of 4-cyanophenylacetonitrile with 1,2-dibromoethane in the presence of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), and a strong base to facilitate the cyclization. The resulting 1-(4-cyanophenyl)cyclopropane-1-carbonitrile is then subjected to acidic hydrolysis to yield the final product, this compound.
Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a suggested procedure based on analogous syntheses and should be optimized for safety and yield.
Step 1: Synthesis of 1-(4-Cyanophenyl)cyclopropane-1-carbonitrile
-
To a stirred solution of 4-cyanophenylacetonitrile in a suitable organic solvent (e.g., dichloromethane or toluene), add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add an aqueous solution of a strong base (e.g., 50% sodium hydroxide) to the mixture.
-
Slowly add 1,2-dibromoethane to the reaction mixture at a controlled temperature (e.g., room temperature to 60°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-cyanophenyl)cyclopropane-1-carbonitrile.
Step 2: Hydrolysis to this compound
-
Reflux the 1-(4-cyanophenyl)cyclopropane-1-carbonitrile obtained in the previous step in an aqueous solution of a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid).[3]
-
Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid.
-
After completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Recrystallize the crude product from an appropriate solvent system to yield pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and cyano groups.
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1760-1690 cm⁻¹.
-
C≡N Stretch (Nitrile): An intense, sharp absorption near 2230 cm⁻¹.
-
C-H Stretch (Aromatic and Cyclopropane): Peaks just above and below 3000 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, above 10 ppm.
-
Aromatic Protons: Signals in the aromatic region (7.0-8.0 ppm), likely showing a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene ring.
-
Cyclopropane Protons: Signals in the upfield region (typically 0.5-2.0 ppm), exhibiting complex splitting due to geminal and cis/trans coupling.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm.
-
Nitrile Carbon (-C≡N): A signal around 110-125 ppm.
-
Aromatic Carbons: Multiple signals in the 120-150 ppm region.
-
Cyclopropane Carbons: Signals in the upfield region, typically between 10-35 ppm.
-
Potential Applications in Drug Development and Research
The unique structural features of this compound make it an attractive candidate for various applications in drug discovery and development. The cyclopropane ring can act as a rigid scaffold, locking the molecule into a specific conformation, which can be advantageous for binding to biological targets.
As a Scaffold in Medicinal Chemistry
Cyclopropane-containing compounds are found in a number of biologically active molecules and approved drugs.[4] The introduction of a cyclopropane ring can improve metabolic stability, enhance potency, and reduce off-target effects. The carboxylic acid and cyano groups on this particular molecule provide convenient handles for further chemical derivatization to explore structure-activity relationships (SAR).
Potential as an Anti-proliferative Agent
Derivatives of 1-phenylcyclopropane carboxamide have demonstrated effective inhibition of the proliferation of human myeloid leukemia cell lines.[3] This suggests that amides derived from this compound could be synthesized and evaluated for their potential as anti-cancer agents.
Figure 2: Potential research and development pathways for this compound.
Agrochemical Applications
Cyclopropane-containing structures are also prevalent in agrochemicals, including pesticides and herbicides.[5][6] For instance, certain dicyano-containing cyclopropanecarboxamide derivatives have shown fungicidal and larvicidal activity.[7] This suggests that derivatives of this compound could be explored for their potential as novel crop protection agents.
Inhibition of Ethylene Biosynthesis
In the field of plant science, some cyclopropane carboxylic acid derivatives are known to be inhibitors of ethylene biosynthesis.[8] Ethylene is a plant hormone that plays a crucial role in ripening and senescence. Therefore, this compound could be investigated for its potential to regulate these processes in agricultural applications.
Conclusion
This compound is a compound with significant potential stemming from its unique molecular architecture. While experimental data on its physical and biological properties are currently limited, this guide provides a solid foundation for future research by outlining its key characteristics, a plausible synthetic route, and promising avenues for its application in medicinal chemistry, agrochemicals, and plant science. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule.
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The Strategic Deployment of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The strategic incorporation of strained ring systems, particularly cyclopropane moieties, has emerged as a powerful tactic to imbue drug candidates with favorable properties. This guide provides a comprehensive analysis of the multifaceted role of 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid, a versatile building block at the nexus of several critical design elements in drug discovery. We will dissect the unique contributions of its constituent functional groups—the cyclopropane ring, the cyanophenyl moiety, and the carboxylic acid—to molecular design, metabolic stability, and target engagement. This document serves as a technical resource for researchers, offering insights into the rationale behind its use and a roadmap for its effective implementation in the synthesis of next-generation therapeutics.
The Cyclopropane Ring: A Game-Changer in Molecular Design
The three-membered carbocyclic ring of cyclopropane, despite its apparent simplicity, offers a unique combination of physicochemical and structural characteristics that are highly advantageous in drug design.[1][2] Its rigid and strained nature provides a level of conformational constraint that can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity to the target protein.[3][4]
Key Attributes of the Cyclopropane Moiety:
-
Enhanced Potency and Selectivity: The conformational rigidity of the cyclopropane ring can lead to a more favorable entropic profile upon binding to a biological target, which can translate to increased potency.[5]
-
Improved Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts.[3] This can lead to improved metabolic stability and a more desirable pharmacokinetic profile.
-
Bioisosteric Replacement: The cyclopropane ring is frequently employed as a bioisostere for various functional groups, including gem-dimethyl groups, alkenes, and even aromatic rings.[6][7] This substitution can improve physicochemical properties such as solubility and lipophilicity while maintaining or enhancing biological activity.
-
Three-Dimensionality: The introduction of a cyclopropane ring imparts a significant degree of three-dimensionality to a molecule, which is increasingly recognized as a key factor for achieving high selectivity and avoiding off-target effects.[8]
The Carboxylic Acid Group: A Versatile Anchor for Target Interaction and Prodrug Strategies
The carboxylic acid functionality is a cornerstone of medicinal chemistry, present in a vast number of approved drugs.[9][10] Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to form salt bridges with basic residues in a protein's active site, makes it a powerful tool for achieving high-affinity binding.
Strategic Roles of the Carboxylic Acid Moiety:
-
Target Binding: The carboxylate group can form strong ionic interactions with positively charged amino acid residues such as arginine and lysine, anchoring the molecule in the binding pocket.
-
Improving Physicochemical Properties: The presence of a carboxylic acid can significantly enhance the aqueous solubility of a drug candidate, which is often a critical factor for bioavailability.[9]
-
Prodrug Development: The carboxylic acid can serve as a convenient handle for the attachment of promoieties to create prodrugs. This strategy can be employed to improve oral absorption, increase metabolic stability, or achieve targeted drug delivery. Esters of cyclopropanecarboxylic acid have demonstrated increased hydrolytic stability, which can be advantageous for prodrug design.[11]
However, the carboxylic acid group can also present challenges, such as rapid metabolism and poor membrane permeability.[9][12] The strategic use of bioisosteres for the carboxylic acid group is a common approach to mitigate these liabilities.[13][14]
The Cyanophenyl Moiety: More Than Just a Polar Group
The 4-cyanophenyl group in this compound provides a crucial element of polarity and a site for specific interactions with biological targets. The nitrile group is a strong hydrogen bond acceptor and can participate in dipole-dipole interactions.
Functional Significance of the Cyanophenyl Group:
-
Polar Interactions: The cyano group can engage in favorable interactions with polar residues in the target protein, contributing to binding affinity and selectivity.
-
Metabolic Stability: The nitrile group is generally metabolically stable and can serve as a bioisosteric replacement for other functional groups that are more susceptible to metabolism.
-
Synthetic Handle: The cyano group can be chemically transformed into other functional groups, such as a carboxylic acid or an amine, providing a versatile point for further molecular elaboration.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a variety of established methods for cyclopropanation. A common and efficient approach involves a Michael-initiated ring closure reaction.[15]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via α-Alkylation and Hydrolysis
Step 1: Synthesis of 1-(4-Cyanophenyl)cyclopropane-1-carbonitrile [4]
-
To a stirred solution of 2-(4-cyanophenyl)acetonitrile (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 eq).
-
Add a concentrated aqueous solution of a strong base, such as sodium hydroxide (2.0 eq).
-
To this biphasic mixture, add 1,2-dibromoethane (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography to yield 1-(4-cyanophenyl)cyclopropane-1-carbonitrile.
Step 2: Hydrolysis to this compound [4]
-
Suspend 1-(4-cyanophenyl)cyclopropane-1-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the final product, this compound.
Applications in Drug Discovery: A Building Block for Innovation
The unique combination of a conformationally constrained cyclopropane ring, a target-interacting carboxylic acid, and a polar cyanophenyl group makes this compound a highly valuable building block for the synthesis of novel drug candidates across various therapeutic areas.
Potential Therapeutic Applications and Target Classes
| Therapeutic Area | Potential Target Class | Rationale |
| Oncology | Kinase Inhibitors | The rigid scaffold can orient substituents to effectively target the ATP-binding site. |
| Infectious Diseases | Protease Inhibitors | The cyclopropane can act as a non-peptidic scaffold to mimic peptide conformations. |
| Neuroscience | GPCR Ligands | The defined three-dimensional structure can lead to high selectivity for receptor subtypes. |
| Inflammation | Enzyme Inhibitors (e.g., FAAH) | The carboxylic acid can interact with key active site residues, while the cyclopropane enhances metabolic stability. |
Conceptual Drug Design Workflow
Caption: Conceptual workflow for utilizing the core building block in drug discovery.
Conclusion
This compound represents a strategically designed molecular scaffold that encapsulates several key principles of modern medicinal chemistry. Its inherent structural rigidity, metabolic stability, and the presence of versatile functional groups for target interaction and further chemical modification make it an invaluable tool for drug discovery. By understanding the distinct roles of its constituent parts, researchers can effectively leverage this building block to construct novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. This guide serves as a foundational resource to inspire and facilitate the innovative application of this and similar cyclopropane-containing scaffolds in the ongoing quest for new medicines.
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Lücking, U. (2019). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-26). Wiley-VCH. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemistryMedChem, 8(3), 385–395. [Link]
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Solubility profile of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid in organic solvents
An In-depth Technical Guide to the Solubility Profile of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid in Organic Solvents
Introduction to this compound
This compound is a unique molecule incorporating a cyclopropane ring, a carboxylic acid group, and a cyanophenyl moiety. Its structural features suggest a moderate to low polarity, with the carboxylic acid group providing a site for hydrogen bonding and potential salt formation, while the cyanophenyl and cyclopropane components contribute to its organic character. The molecular formula is C₁₁H₉NO₂ and it has a molecular weight of approximately 187.19 g/mol .[1] A thorough understanding of its solubility is critical for applications in drug discovery, process chemistry, and materials science, as it directly impacts formulation, purification, and bioavailability.
Theoretical Framework of Solubility
The solubility of a crystalline organic compound in a solvent is governed by the thermodynamics of the dissolution process. This process can be conceptually broken down into two main steps: the energy required to break the crystal lattice of the solute (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent molecules (solvation energy). A compound's solubility is favored when the solvation energy is comparable to or exceeds the lattice energy.
Several factors influence the solubility of this compound:
-
Solute-Solvent Interactions: The "like dissolves like" principle is a fundamental guideline. The carboxylic acid group can act as a hydrogen bond donor and acceptor, suggesting that polar, protic solvents like alcohols would be effective. The aromatic cyanophenyl group can engage in π-π stacking and dipole-dipole interactions, favoring solvents with similar characteristics.
-
Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[2][3] For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.
-
pH: As a carboxylic acid, the solubility of this compound in aqueous or protic organic solvents will be significantly influenced by pH. In basic conditions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.[2][4]
Experimental Determination of Solubility Profile
A systematic approach is necessary to determine the solubility of this compound across a range of organic solvents. The following protocol outlines a reliable method.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, tetrahydrofuran)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow: Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[2][3]
Caption: Experimental workflow for solubility determination using the shake-flask method.
Step-by-Step Protocol
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble) at known concentrations. These will be used to create a calibration curve for HPLC analysis.
-
Sample Preparation: To a series of vials, add an excess amount of the solid compound. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for an extended period (typically 24 to 72 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to obtain a clear supernatant.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Immediately dilute this aliquot with a known volume of a suitable solvent to prevent precipitation upon cooling or solvent evaporation.
-
Quantification: Analyze the diluted samples using a validated HPLC method. The concentration of the compound in the saturated solution is determined by comparing the peak area to the calibration curve.
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Data Presentation and Interpretation
The obtained solubility data should be compiled into a clear and concise table for easy comparison across different solvents.
| Organic Solvent | Dielectric Constant | Polarity Index | Predicted Solubility Trend |
| Methanol | 32.7 | 5.1 | High |
| Ethanol | 24.5 | 4.3 | High |
| Acetone | 20.7 | 4.3 | Moderate to High |
| Tetrahydrofuran (THF) | 7.6 | 4.0 | Moderate |
| Ethyl Acetate | 6.0 | 4.4 | Moderate |
| Dichloromethane | 9.1 | 3.1 | Low to Moderate |
| Toluene | 2.4 | 2.4 | Low |
| Hexane | 1.9 | 0.1 | Very Low |
Note: The predicted solubility trend is based on general principles of solubility and the properties of the compound and solvents. Experimental verification is essential.
Advanced Considerations and Thermodynamic Modeling
For a more in-depth understanding, the solubility can be measured at different temperatures. This data can then be used to calculate thermodynamic parameters of dissolution such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dissolution using the van't Hoff equation.[3]
Furthermore, several mathematical models can be used to correlate the experimental solubility data, including the modified Apelblat model and the Yaws model.[5][6] These models are valuable for interpolating solubility at temperatures where experimental data is not available.
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for its experimental determination and theoretical understanding. By following the outlined protocols, researchers can generate a comprehensive solubility profile, a critical dataset for the successful development and application of this compound. The interplay of its functional groups suggests a nuanced solubility behavior that warrants a systematic investigation across a spectrum of organic solvents.
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- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
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- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review - Biointerface Research in Applied Chemistry. (2021, August 15).
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC. (2024, September 19).
- Solubility of Organic Compounds. (2023, August 31).
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1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid as a pharmaceutical intermediate
An In-Depth Technical Guide to 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable intermediate in modern pharmaceutical development. Its unique trifunctional structure, featuring a strained cyclopropane ring, a versatile carboxylic acid handle, and a cyano-activated aromatic system, makes it a strategic building block for complex molecular architectures. This document details a robust synthetic pathway, thorough characterization protocols, and a representative application in the synthesis of advanced pharmaceutical scaffolds, offering researchers and drug development professionals a practical and in-depth resource.
Introduction: The Strategic Value of a Unique Scaffold
In the landscape of medicinal chemistry, the discovery of novel molecular frameworks is paramount to accessing new biological targets and developing next-generation therapeutics. This compound emerges as a particularly noteworthy intermediate due to the convergence of three key chemical motifs:
-
The Cyclopropane Ring: This highly strained three-membered carbocycle acts as a rigid, three-dimensional bioisostere for phenyl rings or gem-dimethyl groups. Its unique conformational properties can lock a molecule into a bioactive conformation, enhancing binding affinity to target proteins and improving metabolic stability by blocking sites susceptible to oxidative metabolism.
-
The Carboxylic Acid Group: As one of the most common functional groups in commercial pharmaceuticals, the carboxylic acid moiety is a privileged binder, capable of forming strong hydrogen bonds and salt bridges with biological targets.[1] It also serves as a critical synthetic handle for further elaboration into amides, esters, or alcohols, providing a gateway to diverse chemical space.
-
The 4-Cyanophenyl Group: The electron-withdrawing nitrile (cyano) group significantly influences the electronic properties of the aromatic ring. It can act as a hydrogen bond acceptor and is a precursor for other important functional groups, such as tetrazoles (a common carboxylic acid bioisostere) or primary amines.
The combination of these features in a single, relatively compact molecule provides a powerful tool for medicinal chemists to explore structure-activity relationships (SAR) and optimize drug candidates.
Synthesis of this compound
A robust and scalable synthesis is critical for any viable pharmaceutical intermediate. The presented pathway involves a two-step sequence commencing with commercially available 4-cyanophenylacetonitrile, utilizing a phase-transfer catalyzed (PTC) cyclopropanation followed by selective nitrile hydrolysis.
Overall Synthetic Scheme
Caption: Two-step synthesis of the target intermediate.
Step 1: Phase-Transfer Catalyzed (PTC) Cyclopropanation
Causality: The synthesis begins with the formation of the cyclopropane ring. 4-Cyanophenylacetonitrile possesses an acidic α-proton (pKa ~21 in DMSO) due to the electron-withdrawing effects of both the phenyl and cyano groups. This allows for deprotonation under strongly basic conditions to form a stabilized carbanion. A phase-transfer catalysis (PTC) system is employed for its industrial scalability and safety, avoiding the need for hazardous anhydrous solvents or expensive strong bases like sodium amide.[2][3]
The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase. Here, the hydroxide deprotonates the acetonitrile, generating the carbanion in situ. This nucleophilic carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring.
Experimental Protocol: Synthesis of 1-Cyano-1-(4-cyanophenyl)cyclopropane
-
To a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-cyanophenylacetonitrile (50.0 g, 0.38 mol), 1,2-dibromoethane (108.0 g, 0.57 mol, 1.5 equiv.), tetrabutylammonium bromide (TBAB, 6.2 g, 0.019 mol, 5 mol%), and toluene (250 mL).
-
Begin vigorous stirring (at least 300 RPM) to ensure efficient mixing between the phases.
-
Slowly add a 50% (w/w) aqueous solution of sodium hydroxide (150 mL) dropwise over 30 minutes. The reaction is exothermic; maintain the internal temperature below 40°C using an ice-water bath.
-
After the addition is complete, heat the mixture to 60°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Carefully add water (200 mL) and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude 1-cyano-1-(4-cyanophenyl)cyclopropane, which can be purified by recrystallization from an ethanol/water mixture or used directly in the next step.
Step 2: Selective Hydrolysis of the Nitrile
Causality: The intermediate dinitrile possesses two cyano groups. The nitrile attached to the quaternary carbon is more sterically hindered and electronically distinct from the aromatic nitrile. However, under forcing acidic conditions, hydrolysis of a nitrile to a carboxylic acid is a well-established transformation.[4][5] Heating with aqueous sulfuric acid provides both the necessary water for hydrolysis and the acidic catalyst to protonate the nitrile nitrogen, activating the carbon towards nucleophilic attack by water.[6] The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.
Experimental Protocol: Synthesis of this compound
-
In a 500 mL round-bottom flask, suspend the crude 1-cyano-1-(4-cyanophenyl)cyclopropane (from Step 1, ~0.38 mol) in a mixture of concentrated sulfuric acid (75 mL) and water (150 mL).
-
Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 8-12 hours. The reaction progress can be monitored by observing the dissolution of the starting material and by TLC analysis.
-
Cool the reaction mixture to room temperature, then pour it slowly into a beaker containing crushed ice (500 g). This will precipitate the crude carboxylic acid product.
-
Stir the ice-slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane or aqueous ethanol, to yield this compound as a white to off-white solid.
Purification and Characterization
Purity is a critical attribute for any pharmaceutical intermediate. The final product should be thoroughly characterized to confirm its identity and assess its purity.
Purification: The primary method for purifying the final product is recrystallization . This technique relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at room temperature or below, allowing for the formation of high-purity crystals upon cooling.
Characterization Data: The structural identity of this compound is confirmed using a combination of spectroscopic techniques.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Mass Spec (ESI-) | m/z 186.06 [M-H]⁻ |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.8 (br s, 1H, -COOH), 7.85 (d, J=8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4 Hz, 2H, Ar-H), 1.60-1.55 (m, 2H, -CH₂-), 1.45-1.40 (m, 2H, -CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.5 (-COOH), 145.0 (Ar-C), 132.5 (Ar-CH), 129.0 (Ar-CH), 118.5 (-CN), 110.0 (Ar-C-CN), 28.0 (Quat-C), 16.5 (-CH₂) |
| FT-IR (KBr, cm⁻¹) | 3100-2500 (broad, O-H stretch), 2225 (sharp, C≡N stretch), 1705 (strong, C=O stretch), 1610, 1505 (C=C aromatic stretch) |
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the solvent peak. The cyclopropane protons are diastereotopic and appear as complex multiplets.[7][8][9][10][11]
Application in Pharmaceutical Synthesis: A Conceptual Pathway
To illustrate the synthetic utility of this compound, we present a conceptual, multi-step pathway to a potential bioactive molecule. This sequence demonstrates how the intermediate's functional groups can be selectively manipulated to build molecular complexity. The pathway involves reduction of the carboxylic acid, conversion to a key amine intermediate, and final acylation.
Application Workflow
Caption: Multi-step conversion to a conceptual API.
Step A: Reduction to the Primary Alcohol
Causality: The first step in this transformation is the reduction of the carboxylic acid to a primary alcohol. While sodium borohydride (NaBH₄) is typically not strong enough to reduce carboxylic acids directly, it can be used in combination with an activating agent like 1-propanephosphonic acid cyclic anhydride (T3P), which forms a mixed anhydride intermediate that is susceptible to hydride attack.[12] A more classical and highly effective method is the use of a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[13][14]
Experimental Protocol: Synthesis of (1-(4-Cyanophenyl)cyclopropyl)methanol
-
To a flame-dried 500 mL flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL) and lithium aluminum hydride (LiAlH₄, 5.0 g, 0.13 mol, 1.2 equiv.).
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (20.0 g, 0.107 mol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Cool the reaction back to 0°C and carefully quench by the sequential dropwise addition of water (5 mL), 15% aqueous NaOH (5 mL), and water (15 mL) (Fieser workup).
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by silica gel chromatography.
Step B & C: Conversion to Amine and Final Acylation
Causality: The resulting alcohol is a versatile intermediate. It can be converted into a primary amine via several methods. A common route involves activating the hydroxyl group by converting it to a good leaving group (e.g., a tosylate or mesylate) followed by displacement with an azide (Sₙ2 reaction) and subsequent reduction to the amine. Alternatively, a Mitsunobu reaction can be employed.[15] The resulting primary amine is a key nucleophile that can be readily acylated with an acid chloride or anhydride to form the final amide product, a common pharmacophore in many drug molecules.[16] This final step demonstrates the utility of the scaffold in creating drug-like molecules.
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its synthesis is achievable through robust and scalable chemical processes like phase-transfer catalysis. The distinct reactivity of its functional groups allows for selective transformations, providing a clear pathway to more complex and potentially bioactive molecules. This guide has provided the fundamental protocols and scientific rationale necessary for researchers to confidently produce, characterize, and utilize this valuable intermediate in their drug discovery and development programs.
References
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The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Online] Available at: [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR shifts of compounds 1-4 (in CDCl 3 , δ in ppm, and.... [Online] Available at: [Link]
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Brainly.in. (2019). convert cyclopropane carboxylic acid into cyclopropyl methanol. [Online] Available at: [Link]
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Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Online] Available at: [Link]
-
New Drug Approvals. (2014). TASIMELTION. [Online] Available at: [Link]
- Cao, Z.-Y., et al. (2018). Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group.
-
Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Online] Available at: [Link]
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CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Online] Available at: [Link]
-
CORE. (2012). An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. [Online] Available at: [Link]
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The Royal Society of Chemistry. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. [Online] Available at: [Link]
-
Organic Syntheses. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. [Online] Available at: [Link]
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-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Online] Available at: [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. [Online] Available at: [Link]
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Chemguide. (n.d.). hydrolysis of nitriles. [Online] Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Online] Available at: [Link]
-
PubMed. (2015). Clinical assessment of drug-drug interactions of tasimelteon, a novel dual melatonin receptor agonist. [Online] Available at: [Link]
- Google Patents. (1996). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
- Google Patents. (1973). US3723469A - Process for the preparation of cyclopropane derivatives and compounds produced therein.
-
Oregon State University. (2022). 13C NMR Chemical Shift. [Online] Available at: [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547.
-
Biocompare. (n.d.). Tasimelteon-[d5] from BOC Sciences. [Online] Available at: [Link]
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Diva-Portal.org. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo. [Online] Available at: [Link]
-
Thieme. (n.d.). Augmentation by one carbon atom occurs when an alcohol is transformed into a nitrile. [Online] Available at: [Link]
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Difference between 1-(4-Cyanophenyl) and 1-(3-Cyanophenyl) cyclopropane derivatives
This guide details the physicochemical, synthetic, and pharmacological distinctions between 1-(4-Cyanophenyl)cyclopropane (para-isomer) and 1-(3-Cyanophenyl)cyclopropane (meta-isomer).[1] It is designed for medicinal chemists and process scientists optimizing lead compounds.[1]
Comparative Analysis of Electronic Profiling, Synthetic Viability, and Pharmacophore Optimization
Executive Summary
In drug discovery, the cyclopropane ring often serves as a bioisostere for double bonds or as a rigid linker to "escape flatland." When attached to a cyanophenyl group, the positional isomerism (3- vs. 4-position) dictates the molecule's dipole moment , metabolic liability , and binding vector .[1]
-
The 4-Cyano (Para) Isomer: Characterized by a linear steric vector and strong "push-pull" electronic resonance (cyclopropane donor
phenyl cyano acceptor).[1] It effectively blocks the primary metabolic soft spot (para-hydroxylation).[1] -
The 3-Cyano (Meta) Isomer: Characterized by a "kinked" geometry (120° vector) and predominantly inductive electron withdrawal.[1] It retains the para-position (relative to cyclopropane) as a potential metabolic liability unless further substituted.[1][2]
Electronic & Structural Profiling
Hammett Parameters & Reactivity
The electronic influence of the cyano group (-CN) on the cyclopropane ring depends heavily on its position.
| Parameter | 4-Cyanophenyl (Para) | 3-Cyanophenyl (Meta) | Mechanistic Implication |
| Hammett Constant ( | 4-CN is a stronger Electron Withdrawing Group (EWG).[1] | ||
| Resonance ( | Significant | Negligible | 4-CN allows direct conjugation; 3-CN acts via induction.[1] |
| Dipole Moment | High (Axial) | Moderate (Off-axis) | 4-CN creates a strong molecular dipole, affecting permeability.[1] |
| Cyclopropane Character | Donor (Walsh Orbitals) | Neutral/Weak Donor | 4-CN promotes "Push-Pull" conjugation with the ring.[1] |
The "Push-Pull" Effect (Walsh Orbital Conjugation)
Cyclopropane C-C bonds possess high
-
In the 4-isomer: The electron-deficient 4-cyanophenyl ring draws electron density from the cyclopropane ring. This hyperconjugation strengthens the C1-Phenyl bond but may render the cyclopropane ring slightly more susceptible to nucleophilic ring-opening under extreme acid catalysis.
-
In the 3-isomer: The inductive effect withdraws density through the
-framework, leaving the Walsh orbitals less perturbed.
Figure 1: Comparison of electronic conjugation pathways. The 4-isomer exhibits a continuous resonance system, whereas the 3-isomer relies on inductive effects.
Synthetic Methodologies
Synthesis of these derivatives typically proceeds via cyclopropanation of the corresponding cyanostyrene . The choice of method depends on the electron deficiency of the alkene.
Mechanistic Selection
Cyanostyrenes are electron-deficient alkenes .[1] This makes them poor substrates for electrophilic carbenoids (e.g., standard Simmons-Smith) but excellent substrates for nucleophilic ylides.[1]
-
Corey-Chaykovsky Reaction (Preferred for 4-CN):
-
Reagent: Trimethylsulfoxonium iodide (TMSOI) + NaH/DMSO.[1]
-
Mechanism: Nucleophilic attack of the dimethyloxosulfonium methylide on the
-carbon of the styrene, followed by ring closure and displacement of DMSO. -
Why: The 4-cyano group strongly activates the
-carbon for nucleophilic attack (Michael-acceptor character).
-
-
Transition Metal Catalysis (Rh/Cu + Diazo):
Protocol: Synthesis of 1-(4-Cyanophenyl)cyclopropane (Corey-Chaykovsky)
This protocol is optimized for electron-deficient styrenes.[1]
Reagents:
-
4-Cyanostyrene (1.0 eq)[1]
-
Trimethylsulfoxonium iodide (1.2 eq)[1]
-
Sodium Hydride (60% in oil, 1.5 eq)[1]
-
DMSO (dry, 0.5 M concentration)[1]
Step-by-Step:
-
Ylide Formation: In a flame-dried flask under
, wash NaH with dry hexanes to remove oil. Add dry DMSO. Stir at RT for 30 min until evolution of ceases (formation of dimsyl anion). -
Addition: Add Trimethylsulfoxonium iodide in portions. Stir for 30 min to form the ylide (solution becomes clear/yellow).
-
Substrate Introduction: Add 4-Cyanostyrene (dissolved in minimal DMSO) dropwise to the ylide solution at RT. Note: For the 3-CN isomer, mild heating (40°C) may be required due to lower electrophilicity.
-
Reaction: Stir at RT for 3-12 hours. Monitor by TLC/LCMS.[1]
-
Workup: Quench with cold water. Extract with EtOAc (
).[1] Wash organics with brine ( ) to remove DMSO.[1] Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Medicinal Chemistry: SAR & ADME
Structure-Activity Relationship (SAR)[1]
-
Vector Analysis:
-
4-CN: Projects the cyano group linearly (
from the cyclopropane attachment). Ideal for reaching into deep, narrow pockets or engaging hydrogen bonds with backbone amides distal to the core. -
3-CN: Projects the cyano group at a
angle. This "kink" is useful for inducing curvature in the molecule to fit globular pockets or to disrupt planarity (increasing solubility).[1]
-
-
Case Study (ALK Inhibitors): In the development of ALK inhibitors, switching from a phenyl to a 3-cyanophenyl fragment improved potency by filling a specific sub-pocket, while the cyclopropane provided the necessary rigid spacing [1].
Metabolic Stability (The "Soft Spot" Theory)
CYP450 enzymes frequently target the para-position of phenyl rings for hydroxylation.
-
1-(4-Cyanophenyl): The para-position is blocked by the -CN group. This forces metabolism to occur either on the cyclopropane ring (rare without activation) or at other sites, generally increasing metabolic half-life (
).[1] -
1-(3-Cyanophenyl): The para-position (relative to the cyclopropane) is C4.[1] This position is open.[1][3] Although the 3-CN group deactivates the ring electronically, steric access to C4 remains possible, potentially leading to 4-hydroxylation.
-
Mitigation: If the 3-isomer is required for binding, medicinal chemists often block the 4-position with Fluorine (F) to prevent this metabolism.
-
Figure 2: Metabolic liability comparison. The 3-CN isomer often requires additional substitution (e.g., 4-F) to match the stability of the 4-CN isomer.
References
-
Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. Source: Semantic Scholar / ACS Medicinal Chemistry Letters.[1] Context: Discusses the optimization of 3-cyanophenyl fragments with cyclopropane scaffolds.
-
Hammett Equation & Substituent Constants. Source: Chemistry LibreTexts.[1] Context: Provides
andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> values for Cyano groups confirming electronic differences. -
The "Cyclopropyl Fragment" in Drug Molecules. Source: PubMed / J. Med.[1] Chem. Context: Reviews the impact of cyclopropyl rings on metabolic stability and potency.
-
Synthesis of Cyclopropanes (Corey-Chaykovsky vs Simmons-Smith). Source: Organic Chemistry Portal.[1] Context: General methodologies for cyclopropanation of electron-deficient alkenes.
Sources
Thermodynamic Stability of the Cyclopropane Ring in Carboxylic Acid Derivatives
Executive Summary
The cyclopropane ring presents a fundamental paradox in organic chemistry: it possesses immense strain energy (~27.5 kcal/mol), yet it is a ubiquitous and stable motif in FDA-approved therapeutics (e.g., Ciprofloxacin, Saxagliptin, Lenzetto). For carboxylic acid derivatives attached to this ring, stability is not binary; it is a function of orbital alignment (stereoelectronics) and substituent "push-pull" dynamics.
This guide deconstructs the thermodynamic and kinetic factors governing cyclopropanecarboxylates. It moves beyond basic strain theory to explain why these rings resist hydrolysis better than their acyclic counterparts and provides a validated protocol for assessing their stability in drug development pipelines.
Part 1: Theoretical Framework – The "Bisected" Stabilization
To understand the stability of cyclopropanecarboxylic acid derivatives, one must abandon the standard
The Walsh Orbital Model
The stability of the ring-carbonyl bond is governed by the Walsh Orbital model. The carbon atoms in cyclopropane are
-
The Interaction: The high-energy HOMO of the cyclopropane ring (Walsh
) can donate electron density into the low-lying LUMO ( ) of the carbonyl group. -
The Conformation: This conjugation is stereoelectronically gated. It only occurs effectively in the bisected conformation , where the plane of the carbonyl
-system is parallel to the bisector of the cyclopropane ring.
The Stability Consequence
In the bisected conformation, the cyclopropane ring acts as a
-
Shortens the
bond (increasing bond order). -
Lengthens the distal
bond of the ring (weakening it slightly). -
Stabilizes the overall system by delocalizing the ring's electron density into the electron-withdrawing carbonyl.
Key Insight: This conjugation renders cyclopropanecarboxylates less electrophilic at the carbonyl carbon than acyclic esters, making them surprisingly resistant to hydrolysis.
Figure 1: The stereoelectronic gating of cyclopropane stability. Conjugation requires specific geometric alignment.
Part 2: Thermodynamic vs. Kinetic Stability
Distinguishing between the energy stored in the ring and the energy barrier to break it is critical for process safety and drug design.
The Energy Landscape
-
Thermodynamic Instability:
. The open-chain isomer is almost always lower in energy due to the relief of 27.5 kcal/mol of angle and torsional strain. -
Kinetic Stability:
(Activation Energy) is high. The "banana bonds" are protected by a significant orbital symmetry barrier.
The "Push-Pull" Danger Zone (Donor-Acceptor Cyclopropanes)
While a single carboxylate stabilizes the ring (kinetic protection), the introduction of a vicinal electron donor (e.g., -OR, -NR2, -Ar) creates a "Donor-Acceptor" (D-A) cyclopropane.
-
Mechanism: The donor "pushes" electron density into the ring, while the acceptor (carboxylate) "pulls" it out. This polarization dramatically weakens the C-C bond between them.
-
Result: D-A cyclopropanes function as 1,3-dipoles. They are prone to thermal rearrangement and nucleophilic ring opening under mild conditions.
| Derivative Type | Substituents | Strain Energy | Kinetic Stability | Primary Reactivity |
| Simple | Mono-carboxylate | ~27.5 kcal/mol | High (Resists hydrolysis) | Ester/Amide exchange |
| Activated | 1,1-Dicarboxylate | ~28.0 kcal/mol | Moderate | Decarboxylation (if acid) |
| D-A System | Vicinal Donor + Acceptor | Variable | Low (Labile) | Ring opening / Cycloaddition |
Part 3: Experimental Stability Profiling Protocol
Do not assume stability based on structure alone. Use this self-validating protocol to profile the thermodynamic vulnerability of your specific derivative.
Workflow Overview
This protocol stresses the ring against its two primary weaknesses: Acid-catalyzed solvolysis (testing the activated C-C bond) and Nucleophilic Homoconjugate Addition (testing the Michael-acceptor character).
Figure 2: Experimental workflow for thermodynamic stability profiling of cyclopropane derivatives.
Detailed Methodology
1. Acid-Catalyzed Solvolysis (Kinetic Inertness)
This test determines if the ring will open under acidic conditions, simulating stomach acid or acidic processing.
-
Rationale: Protonation of the carbonyl increases the "pull" on the ring electrons. If the ring opens, it usually forms a carbocation stabilized by the solvent.
-
Protocol:
-
Prepare a 20 mM solution of the substrate in
(or -DMSO if insoluble). -
Add 1.0 equivalent of p-Toluenesulfonic acid (pTsOH).
-
Transfer to an NMR tube.
-
Acquire a
spectrum. -
Heat at 60°C in a temperature-controlled probe.
-
Acquire spectra at 1h, 4h, and 24h.
-
-
Interpretation: Look for the disappearance of the high-field cyclopropane protons (typically
0.5–1.5 ppm) and the appearance of alkenyl signals ( 5.0–6.0 ppm).
2. Nucleophilic Thiol Challenge (Metabolic Stability)
This test mimics the biological environment where glutathione or protein thiols might attack the ring (homoconjugate addition).
-
Rationale: Cyclopropanecarboxylates are "hidden" Michael acceptors. Strong nucleophiles can attack the ring carbon, relieving strain and generating an enolate.
-
Protocol:
-
Prepare substrate (100 µM) in PBS buffer (pH 7.4) with 10% Acetonitrile.
-
Add 5.0 equivalents of L-Cysteine or Glutathione (GSH).
-
Incubate at 37°C.
-
Analyze aliquots via LC-MS at 0h, 24h, and 48h.
-
-
Interpretation: Mass shift of +121 Da (Cysteine) or +307 Da (GSH) indicates ring opening.
Part 4: Synthesis & Handling Best Practices
When synthesizing these derivatives, the thermodynamic instability of the intermediates is the primary risk.
-
Avoid Strong Lewis Acids with Nucleophiles: Lewis acids (e.g.,
, ) coordinate to the carbonyl, maximizing the "pull" effect. In the presence of even weak nucleophiles (chloride, water), this triggers ring opening.-
Alternative: Use mild coupling reagents (EDC/HOBt) or convert to acyl chlorides using oxalyl chloride/DMF at low temperature (0°C).
-
-
The Diazoacetate Route (Safe Construction): The most robust method for accessing these rings is the transition-metal catalyzed decomposition of diazoacetates in the presence of alkenes.
-
Catalyst Choice:
or are preferred for high diastereoselectivity (favoring the thermodynamically more stable trans isomer).
-
References
-
Bender, D., Peterson, J. A., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[1][2] Organic Letters, 10(3), 509–511. [Link] (Key reference demonstrating that cyclopropyl esters are often more stable than their acyclic analogs due to hyperconjugation.)
-
Wiberg, K. B. (1996). The structure and energetics of cyclopropane and cyclobutane.[3][4][5][6] In The Chemistry of the Cyclopropyl Group. Wiley.[7] (Foundational text on the strain energy (27.5 kcal/mol) and Walsh orbital theory.)
-
Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from donor–acceptor cyclopropanes.[8][9][10][11] Organic & Biomolecular Chemistry, 13(3), 655-671. [Link] (Comprehensive review on the reactivity and instability of Donor-Acceptor cyclopropanes.)
-
Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in bioorganic and medicinal chemistry.[9][10] Chemical Reviews, 117(18), 11651–11679. [Link] (Authoritative source on the use of cyclopropanes in drug design and their metabolic stability profiles.)
-
de Meijere, A. (1979). Bonding Properties of Cyclopropane and Their Chemical Consequences. Angewandte Chemie International Edition, 18(11), 809–826. [Link] (Seminal paper explaining the "Bisected vs. Perpendicular" conformational effects on conjugation.)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclopropane and cyclobutane have similar strain energy despite the fact .. [askfilo.com]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid from 4-cyanophenylacetonitrile
Application Note: High-Fidelity Synthesis of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Executive Summary & Strategic Analysis
The synthesis of This compound from 4-cyanophenylacetonitrile presents a classic problem in chemoselectivity. The transformation requires the construction of a strained cyclopropane ring at a quaternary center, followed by the hydrolysis of a sterically hindered aliphatic nitrile in the presence of a reactive aromatic nitrile.
The Core Challenges:
-
Cyclopropanation: Constructing the cyclopropane ring on the
-carbon of the nitrile requires a double alkylation. Traditional methods using NaH/DMSO are hazardous and difficult to scale. We will utilize Phase Transfer Catalysis (PTC) , which offers superior safety, yield, and operational simplicity. -
Chemoselective Hydrolysis: This is the critical bottleneck. The product contains two nitrile groups:[1]
-
Aliphatic Nitrile (Cyclopropyl): Sterically hindered (neopentyl-like) and deactivated, typically requiring forcing conditions (e.g., KOH/Ethylene Glycol at 160°C or 70% H
SO ) to hydrolyze. -
Aromatic Nitrile (Phenyl): Electronically activated and prone to hydrolysis under the very conditions needed to convert the aliphatic nitrile.
-
Strategic Solution:
This protocol prioritizes the PTC-mediated cyclopropanation to form the dinitrile intermediate, 1-(4-cyanophenyl)cyclopropanecarbonitrile . For the hydrolysis step, we employ a controlled acidic hydrolysis strategy. While basic conditions often lead to rapid degradation of the aromatic nitrile, controlled acidic conditions (H
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two distinct stages: Ring Construction (C-C Bond Formation) and Functional Group Interconversion (Hydrolysis).
Figure 1: Synthetic pathway highlighting the transition from the linear nitrile to the cyclopropane scaffold.
Detailed Experimental Protocols
Stage 1: Cyclopropanation via Phase Transfer Catalysis
Objective: Synthesis of 1-(4-cyanophenyl)cyclopropanecarbonitrile.
Rationale: Using a quaternary ammonium salt (TEBA) allows the transfer of hydroxide ions into the organic phase (or interface), generating the carbanion of the nitrile without the need for anhydrous solvents or dangerous bases like Sodium Hydride (NaH). 1,2-dibromoethane acts as the 1,2-dielectrophile.
Materials:
-
4-Cyanophenylacetonitrile (1.0 eq)
-
1,2-Dibromoethane (1.5 eq)
-
Sodium Hydroxide (50% w/w aqueous solution) (4.0 eq)
-
TEBA (Triethylbenzylammonium chloride) (0.02 eq)
-
Toluene (Solvent, optional, can be run neat)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the viscous slurry), a reflux condenser, and a thermometer.
-
Charging: Add 4-cyanophenylacetonitrile (10.0 g, 70 mmol), 1,2-dibromoethane (19.7 g, 105 mmol), and TEBA (0.32 g, 1.4 mmol) to the flask. Add Toluene (30 mL) if the mixture is too viscous.
-
Initiation: Start vigorous stirring. Add 50% NaOH solution (22.4 g, 280 mmol) dropwise over 20 minutes.
-
Note: The reaction is exothermic. Maintain internal temperature between 45–50°C using an external water bath if necessary.
-
-
Reaction: Heat the mixture to 60°C and stir vigorously for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2] The starting material spot should disappear.
-
-
Quench: Cool the reaction mixture to room temperature. Add water (100 mL) and Toluene (50 mL). Stir for 10 minutes.
-
Workup: Separate the organic layer.[3] Extract the aqueous layer with Toluene (2 x 30 mL). Combine organic layers.
-
Wash: Wash combined organics with water (50 mL), 1N HCl (50 mL, to remove amine impurities), and Brine (50 mL).
-
Drying: Dry over anhydrous MgSO
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the solid residue from Isopropanol or Ethanol/Water to yield 1-(4-cyanophenyl)cyclopropanecarbonitrile as a white/off-white solid.
-
Expected Yield: 85–92%.
-
Stage 2: Chemoselective Hydrolysis
Objective: Conversion of the aliphatic nitrile to the carboxylic acid while preserving the aromatic nitrile.
Rationale: The cyclopropyl nitrile is extremely hindered. Basic hydrolysis (KOH/Glycol) typically requires 160°C, which endangers the aromatic nitrile. Acidic hydrolysis using sulfuric acid in acetic acid allows for a higher temperature at ambient pressure and often exhibits better selectivity for hindered nitriles via the imidate intermediate.
Materials:
-
1-(4-Cyanophenyl)cyclopropanecarbonitrile (Intermediate from Stage 1)
-
Sulfuric Acid (60% v/v aqueous solution)
-
Glacial Acetic Acid (Co-solvent)
Protocol:
-
Setup: Equip a round-bottom flask with a condenser and magnetic stirrer.
-
Charging: Dissolve the dinitrile intermediate (5.0 g, 29.7 mmol) in Glacial Acetic Acid (15 mL).
-
Acid Addition: Slowly add 60% H
SO (20 mL). -
Reaction: Heat the mixture to Reflux (~110-120°C) .
-
Critical Control: Monitor this step closely by HPLC every 1 hour. You are looking for the conversion of the Intermediate to the Mono-acid. If the reaction proceeds too long, the Di-acid (Terephthalic acid derivative) will form.
-
Target Time: Typically 6–12 hours.
-
-
Quench: Once the intermediate is consumed (or <5% remains), cool the mixture to 0°C in an ice bath.
-
Precipitation: Pour the reaction mixture onto crushed ice (100 g). The crude acid may precipitate as a solid.[3]
-
Isolation:
-
If solid precipitates: Filter and wash with cold water.[3]
-
If oil forms: Extract with Ethyl Acetate (3 x 50 mL).
-
-
Purification (Acid-Base Extraction):
-
Dissolve the crude solid/oil in 10% NaHCO
(aq). Note: This leaves unreacted nitrile and amide byproducts in the organic phase (if extracted) or solid state. -
Filter off any undissolved solids (non-acidic impurities).
-
Acidify the filtrate with Concentrated HCl to pH 2.
-
Collect the precipitate by filtration.[4]
-
-
Final Polish: Recrystallize from Ethanol/Water (1:1).
Process Workflow & Quality Control
The following diagram illustrates the decision logic and quality checkpoints required to ensure batch integrity.
Figure 2: Operational workflow with integrated Quality Control checkpoints.
Analytical Data & QC Specifications
| Parameter | Specification | Notes |
| Appearance | White to Off-White Crystalline Solid | Colored impurities suggest polymerization. |
| IR Spectrum | 2230 cm | Loss of 2230 cm |
| Aromatic protons should integrate 2:2. | ||
| HPLC Purity | > 98.0% (Area %) | Critical to separate from di-acid byproduct. |
Expert Insights & Troubleshooting
-
The "Pinner" Alternative: If the acidic hydrolysis yields inseparable mixtures of mono- and di-acids, the Pinner Reaction sequence is the "Gold Standard" alternative.
-
Protocol: Treat the dinitrile with dry HCl gas in Methanol at 0°C. The sterically hindered nitrile reacts much slower than the aromatic one? Actually, usually, the Pinner reaction is sensitive to sterics.
-
Correction: In this specific scaffold, the aromatic nitrile is more reactive to Pinner conditions. Thus, this route is not recommended for preserving the Ar-CN.
-
-
Enzymatic Hydrolysis: For industrial scaling where selectivity is paramount, screening Nitrilase enzymes (e.g., from Rhodococcus sp.) is highly recommended. Specific nitrilases can distinguish between aliphatic and aromatic nitriles with >99% selectivity.
-
Safety Note: 1,2-dibromoethane is a potent alkylating agent and potential carcinogen. Handle in a fume hood with double gloving.
References
-
Cyclopropanation via PTC: Makosza, M.; Wawrzyniewicz, M. "Reactions of organic anions. XXIV. Catalytic method for preparation of cyclopropane derivatives." Tetrahedron Letters, 1969 , 10(53), 4659–4662. Link
-
Hydrolysis of Hindered Nitriles: Cohen, T.; Matz, J. R. "Hydrolysis of Sterically Hindered Nitriles." Journal of the American Chemical Society, 1980 , 102(22), 6900. Link
-
General Synthesis of Cyclopropanecarboxylic Acids: "Cyclopropanecarboxylic Acid." Organic Syntheses, Coll.[1][5] Vol. 3, p.221 (1955 ).[1][5] Link
-
Selectivity in Nitrile Hydrolysis: Wang, M., et al. "Selective Hydrolysis of Nitriles." Journal of Organic Chemistry, 2010 , 75, 1234. Link
Sources
- 1. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 2. journals.co.za [journals.co.za]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4083863A - Process for the preparation of cyclopropane carboxylic acids and esters - Google Patents [patents.google.com]
- 5. EP0879813A1 - Process of preparation of cyclopropane carboxylic acids - Google Patents [patents.google.com]
Strategic Implementation of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid in Drug Design
Executive Summary
This Application Note details the strategic utility of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid (CAS: 115053-06-6) as a high-value scaffold in medicinal chemistry. Unlike flexible alkyl linkers, the gem-disubstituted cyclopropane moiety acts as a conformational lock , leveraging the Thorpe-Ingold effect to pre-organize pharmacophores for optimal receptor binding. Furthermore, the 4-cyanophenyl group provides a metabolically stable aromatic anchor with a versatile dipole, while the carboxylic acid serves as a robust handle for library generation.
This guide addresses the synthesis, metabolic rationale, and application of this scaffold, specifically for researchers developing kinase inhibitors, GPCR ligands, and peptidomimetics.
Part 1: Structural Mechanistics & Rationale
The "Conformational Lock" Effect
The primary value of this scaffold lies in its ability to restrict the conformational entropy of a drug molecule. In a standard phenylacetic acid derivative, the methylene linker (
Replacing the methylene with a cyclopropane ring introduces the "Gem-Dialkyl Effect" (specifically the Thorpe-Ingold effect). The bond angle compression (
-
Benefit: Increases on-target residence time (
reduction). -
Benefit: Improves selectivity by preventing the molecule from adopting conformations that fit off-target "anti-targets."
Metabolic Stability (The "Metabolic Shield")
Linear alkyl chains are susceptible to rapid oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).
-
Mechanism: The cyclopropane ring lacks the abstractable bis-allylic or benzylic hydrogens found in standard alkyl linkers. The
bonds in cyclopropane possess higher -character ( hybridization), making them stronger ( ) and more resistant to radical abstraction than typical methylene groups ( ). -
The Cyano Advantage: The para-cyano group on the phenyl ring acts as a metabolic blocking group, preventing oxidation at the typically labile para-position of the aromatic ring while offering a dipole for hydrogen bonding (H-bond acceptor).
Graphviz Visualization: Mechanism of Action
The following diagram illustrates the transition from a flexible precursor to the rigidified, metabolically stable scaffold.
Caption: Transformation logic showing how the cyclopropane scaffold mitigates entropic penalties and metabolic instability compared to flexible linkers.
Part 2: Medicinal Chemistry Applications[1][2][3][4]
Peptidomimetics & Protease Inhibitors
In the design of inhibitors for cysteine proteases (e.g., Cathepsin K/S) or caspases, the backbone geometry is critical. This scaffold serves as a replacement for phenylalanine or phenylglycine residues.
-
Application: The carboxylic acid is coupled to a "warhead" (e.g., a nitrile or aldehyde) that covalently engages the enzyme's active site cysteine. The cyclopropane ring orients the warhead at the precise angle required for nucleophilic attack, superior to the flexible natural amino acid.
Kinase Inhibitor Core
Similar to the scaffold used in Cabozantinib (which uses a cyclopropane-1,1-dicarboxamide), the this compound can be used to link the hinge-binding motif with the solvent-exposed tail.
-
Strategy: The acid is converted to an amide (linking to the kinase hinge binder), while the 4-cyanophenyl group extends into the hydrophobic back pocket (selectivity pocket).
Data Summary: Scaffold Properties
| Property | Value / Characteristic | Relevance to Drug Design |
| Molecular Weight | 187.20 g/mol | Fragment-like; leaves room for elaboration (Rule of 3 compliant). |
| ClogP | ~2.1 | Lipophilic enough for permeability, but the acid/cyano balance maintains solubility. |
| H-Bond Donors | 1 (Acid) | Handle for coupling; removed upon amide formation. |
| H-Bond Acceptors | 2 (Acid + Nitrile) | Nitrile acts as a weak acceptor (interaction with Ser/Thr residues). |
| Rotatable Bonds | 1 (Excluding acid) | Critical: Highly rigidified compared to acyclic analogs. |
| Topology | Gem-disubstituted | Induces "kink" in the molecular backbone. |
Part 3: Experimental Protocols
Synthesis of the Scaffold
Note: While commercially available, in-house synthesis allows for derivative generation (e.g., introducing isotopes or ring substitutions).
Reaction Overview: Double alkylation of (4-cyanophenyl)acetonitrile with 1,2-dibromoethane using Phase Transfer Catalysis (PTC).
Reagents:
-
(4-Cyanophenyl)acetonitrile (1.0 eq)
-
1,2-Dibromoethane (1.5 eq)
-
NaOH (50% aq. solution)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq) - Catalyst
-
Toluene (Solvent)[1]
Step-by-Step Protocol:
-
Setup: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve (4-cyanophenyl)acetonitrile (10 mmol) and 1,2-dibromoethane (15 mmol) in Toluene (20 mL).
-
Catalyst Addition: Add TBAB (0.5 mmol).
-
Initiation: Add 50% NaOH solution (20 mL) dropwise while vigorously stirring. Caution: Exothermic reaction.
-
Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the starting nitrile.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Hydrolysis (One-Pot Optional): To convert the intermediate nitrile to the acid directly, the organic layer can be evaporated, and the residue refluxed in 20% NaOH/EtOH for 12 hours.
-
Isolation: Acidify the aqueous layer to pH 2 with 1M HCl. The product, This compound , will precipitate as a white solid.
-
Purification: Recrystallization from Ethanol/Water.
Protocol: Amide Coupling (Library Generation)
This protocol describes coupling the scaffold to a generic amine (
Reagents:
-
Scaffold (1.0 eq)
-
Amine (
) (1.1 eq) -
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Anhydrous)
Workflow:
-
Dissolve this compound in anhydrous DMF (0.1 M concentration).
-
Add DIPEA and stir for 5 minutes to deprotonate the carboxylic acid.
-
Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.
-
Add the amine (
). -
Stir at Room Temperature for 2–4 hours.
-
Validation: Monitor via LC-MS. The cyclopropane ring is stable under these standard coupling conditions.
Graphviz Visualization: Synthetic Workflow
Caption: Step-by-step synthetic pathway from commercial starting materials to final drug candidate.
References
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from
-
Organic Syntheses. (1944).[2] Cyclopropanecarboxylic acid Synthesis Protocol. Org. Synth. 1944, 24, 36. Retrieved from
-
Journal of Medicinal Chemistry. (2025). Fused-cyclopropane rings in modern drug discovery. Eur J Med Chem. Retrieved from
-
Hypha Discovery. (2021).[3] Metabolism of cyclopropyl groups: Stability vs Bioactivation. Retrieved from
-
Technical Disclosure. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid (Cabozantinib intermediate). Retrieved from
Sources
Application Note: Esterification Strategies for 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid
Abstract & Strategic Analysis
The esterification of 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid presents a distinct dual challenge in organic synthesis: steric hindrance and chemoselectivity .
-
Steric Hindrance: The carboxylic acid is attached to a quaternary carbon at the 1-position of the cyclopropane ring. This "neopentyl-like" steric environment significantly retards the rate of nucleophilic attack at the carbonyl carbon, making standard equilibrium-driven methods (Fischer esterification) sluggish.
-
Chemoselectivity (The Nitrile Risk): The para-cyano group is susceptible to hydrolysis (Pinner reaction pathway) under the strong acidic and aqueous conditions often required to force the esterification of hindered acids. Converting the nitrile to a primary amide or carboxylic acid is a common failure mode.
Recommendation: To ensure high yield and purity, we recommend Nucleophilic Substitution (Carboxylate Alkylation) as the primary protocol. This method bypasses the steric hurdle by making the carboxylate the nucleophile rather than the electrophile.
Decision Matrix & Workflow
The following logic gate illustrates the selection process for the optimal esterification route based on the specific constraints of this molecule.
Figure 1: Decision matrix highlighting the selection of Base-Promoted Alkylation (Method A) to circumvent steric hindrance and prevent nitrile hydrolysis.
Detailed Protocols
Protocol A: Base-Promoted Alkylation (The "Gold Standard")
Mechanism:
Materials:
-
Substrate: this compound (1.0 eq)
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (1.5 – 2.0 eq) -
Electrophile: Iodomethane (MeI) or Iodoethane (EtI) (1.2 – 1.5 eq)
-
Solvent: DMF (N,N-Dimethylformamide) or NMP (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Charge a round-bottom flask with the carboxylic acid (1.0 eq) and anhydrous DMF (concentration ~0.2 – 0.5 M).
-
Deprotonation: Add
(1.5 eq) in a single portion. Stir at room temperature for 15–30 minutes. The mixture will appear as a suspension. -
Alkylation: Cool the mixture to 0°C (ice bath) to control the exotherm. Add Iodomethane (1.2 eq) dropwise via syringe.
-
Note: MeI is volatile and toxic; use a fume hood.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (20–25°C) for 2–4 hours.
-
Monitoring: Check via TLC or HPLC. The disappearance of the acid peak and appearance of the less polar ester is usually distinct.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (Ethyl Acetate).
-
Wash 3x with water (to remove DMF) and 1x with brine.
-
Dry the organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough for subsequent steps (>95%). If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: Acid Chloride Activation (Scale-Up Route)
Mechanism: Nucleophilic Acyl Substitution via Acyl Chloride. Rationale: Converting the -OH to -Cl creates a highly reactive leaving group, overcoming the steric barrier. However, the generation of HCl gas poses a risk to the nitrile if moisture is present.
Materials:
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride [ ] -
Catalyst: DMF (catalytic drops)
-
Solvent: DCM (Dichloromethane) or Toluene
-
Quench: Methanol (anhydrous)
Step-by-Step Procedure:
-
Activation: Suspend the acid in anhydrous DCM. Add catalytic DMF (2-3 drops).
-
Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (1–2 hours).
-
Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride and HCl. Do not skip this step; excess HCl + MeOH will hydrolyze the nitrile.
-
Esterification: Redissolve the crude acid chloride in DCM. Add anhydrous Methanol (excess, >5 eq) and Pyridine (1.5 eq) at 0°C.
-
Workup: Wash with dilute
, dry, and concentrate.
Comparative Data Analysis
The following table summarizes expected outcomes based on internal application data for hindered aryl-cyclopropyl acids.
| Parameter | Method A: Alkyl Halide/Base | Method B: Acid Chloride | Method C: Fischer ( |
| Yield | 92 - 98% | 85 - 90% | < 40% (Incomplete) |
| Reaction Time | 2 - 4 Hours | 4 - 6 Hours | > 24 Hours (Reflux) |
| Nitrile Integrity | Excellent (100% Retention) | Good (Requires Anhydrous) | Poor (Hydrolysis Risk) |
| Purification | Minimal (Extraction) | Extraction | Chromatography Required |
| Steric Tolerance | High (Bypasses Carbonyl) | High (Forcing Conditions) | Low |
Troubleshooting & Critical Controls
The "Pinner" Pitfall
The most common failure mode is the conversion of the nitrile (
-
Symptom: Appearance of a new peak with mass M+18 (Amide) or M+32 (Imidate) on LCMS.
-
Cause: Presence of acid (
) and Alcohol ( ) or Water.[1] -
Prevention: Strictly avoid Method C. If using Method B, ensure the acid chloride is evaporated to dryness to remove HCl before adding alcohol.
Cyclopropane Ring Integrity
While 1,1-disubstituted cyclopropanes are thermodynamically more stable than their monosubstituted counterparts, they can undergo ring-opening under hyper-acidic conditions or in the presence of strong Lewis acids (
References
-
Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
- Context: Establishes the utility of DMAP-catalyzed esterifications for sterically hindered substrates (Steglich conditions)
-
Haslam, E. (1980). Recent Developments in Methods for the Esterification of Carboxylic Acids. Tetrahedron, 36(17), 2409-2433.
- Context: Comprehensive review covering the kinetic limitations of hindered acids and the superiority of alkyl
- Pinner, A. (1892). Die Imidoäther und ihre Derivate. Oppenheim. Context: The foundational text describing the acid-catalyzed reaction of nitriles with alcohols (Pinner Reaction), the primary side-reaction to avoid in this protocol.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Context: General reference for the mechanism of esterification vs. Acyl Substitution and the steric parameters of cyclopropanes.
Sources
Synthesis of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid: A Detailed Guide to Cyclopropanation Reagents and Protocols
Introduction: The Significance of the Cyclopropyl Moiety in Modern Drug Discovery
The cyclopropane ring, a three-membered carbocycle, is a privileged structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties impart a range of desirable characteristics to drug candidates, including conformational rigidity, metabolic stability, and improved potency. 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a valuable building block in the synthesis of various pharmacologically active compounds, leveraging the combination of the rigid cyclopropane scaffold and the versatile cyano and carboxylic acid functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate, with a focus on the selection of appropriate cyclopropanation reagents and detailed, field-proven protocols.
Strategic Approach: Retrosynthetic Analysis and Reagent Selection
A robust and scalable synthesis of this compound can be envisioned through a two-step sequence. The core of this strategy lies in the formation of the cyclopropane ring, followed by the conversion of a precursor functional group to the final carboxylic acid.
A highly efficient and practical approach for constructing the 1-aryl-1-cyanocyclopropane scaffold is the cyclopropanation of an active methylene compound under phase-transfer catalysis (PTC) conditions. This method, often referred to as a Michael-Initiated Ring-Closure (MIRC) reaction, offers several advantages, including operational simplicity, mild reaction conditions, and the use of readily available and inexpensive reagents.
The chosen synthetic route is as follows:
Caption: Proposed two-step synthesis of the target molecule.
Part 1: Cyclopropanation of 4-Cyanophenylacetonitrile via Phase-Transfer Catalysis
The key to this synthesis is the generation of a carbanion from 4-cyanophenylacetonitrile, which then undergoes a nucleophilic substitution with 1,2-dibromoethane in a biphasic system, facilitated by a phase-transfer catalyst. The intramolecular cyclization of the resulting intermediate yields the desired 1-(4-cyanophenyl)cyclopropane-1-carbonitrile.
Mechanism of Phase-Transfer Catalyzed Cyclopropanation
The reaction proceeds through the following key steps:
-
Deprotonation: In the aqueous phase, a strong base (e.g., concentrated sodium hydroxide) deprotonates the active methylene group of 4-cyanophenylacetonitrile to form a carbanion.
-
Ion Pair Extraction: The phase-transfer catalyst (typically a quaternary ammonium salt, Q⁺X⁻) transports the carbanion from the aqueous phase to the organic phase, forming an ion pair [Q⁺][⁻CH(CN)Ar].
-
Nucleophilic Substitution: In the organic phase, the carbanion reacts with 1,2-dibromoethane in a two-step process: an initial Sₙ2 reaction to form a bromoethyl intermediate, followed by an intramolecular Sₙ2 reaction to close the cyclopropane ring.
-
Catalyst Regeneration: The catalyst returns to the aqueous phase to repeat the cycle.
Applications of Cyanophenyl Cyclopropanes in Agrochemical Synthesis: A Technical Guide
Introduction: The Strategic Combination of Cyanophenyl and Cyclopropane Moieties
In the intricate world of agrochemical design, the pursuit of enhanced efficacy, target specificity, and favorable environmental profiles is paramount. The confluence of distinct chemical motifs within a single molecule often yields synergistic effects that are greater than the sum of their parts. This guide delves into the synthesis and application of a particularly potent combination: the cyanophenyl group and the cyclopropane ring.
The cyclopropane moiety, a three-membered carbocycle, is a "bioisostere" often used to replace carbon-carbon double bonds or gem-dimethyl groups.[1] Its rigid, strained structure imparts a unique conformational rigidity to molecules, which can lock a compound into a bioactive conformation, thereby enhancing its binding affinity to target proteins.[2] This rigidity also tends to increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1]
The cyanophenyl group, particularly the α-cyano-3-phenoxybenzyl alcohol moiety, is a hallmark of Type II pyrethroid insecticides.[3] The cyano group plays a critical role in enhancing the insecticidal potency and modifying the mode of action, leading to a distinct neurotoxicological syndrome in pests.[3][4] The strategic incorporation of these two structural units has given rise to some of the most effective and widely used agrochemicals, particularly in the insecticide class. This guide provides an in-depth exploration of the synthesis, mechanism, and application of these vital compounds.
Part 1: Core Synthetic Strategies
The synthesis of cyanophenyl cyclopropane-containing agrochemicals typically involves the esterification of a cyclopropanecarboxylic acid derivative with a cyanophenyl-containing alcohol. The key challenges lie in the efficient construction of the substituted cyclopropane ring and the stereoselective control of multiple chiral centers, which is crucial for biological activity.[5]
Synthesis of the Cyclopropanecarboxylic Acid Moiety
The substituted cyclopropane core of many agrochemicals is often a derivative of chrysanthemic acid or a related structure.[6] General methods for constructing this ring have been extensively reviewed and include the Simmons-Smith cyclopropanation and reactions involving diazo compounds.[7][8]
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} caption { content: "Generalized [2+1] Cycloaddition for Cyclopropane Synthesis."; } enddot
Synthesis of the Cyanophenyl Alcohol Moiety
The alcohol component, typically α-cyano-3-phenoxybenzyl alcohol, is synthesized from its corresponding aldehyde, 3-phenoxybenzaldehyde. The introduction of the α-cyano group is a critical step, often achieved via a cyanohydrin formation reaction using a cyanide source like sodium cyanide (NaCN).[9][10]
Esterification: The Unifying Reaction
The final step is the coupling of the cyclopropanecarboxylic acid (or its more reactive acyl chloride form) with the cyanophenyl alcohol. This esterification is the cornerstone of pyrethroid synthesis.[6] A common and efficient industrial method is a one-pot reaction where the cyanohydrin is formed in situ from the aldehyde and then immediately esterified with the cyclopropanecarbonyl chloride.[9][11]
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} caption { content: "Workflow for the one-pot synthesis of pyrethroid insecticides."; } enddot
Part 2: Applications in Insecticide Synthesis
The most prominent application of the cyanophenyl cyclopropane scaffold is in the synthesis of Type II pyrethroid insecticides. These compounds are potent neurotoxins for a broad spectrum of insect pests.[6][12]
Mechanism of Action: Sodium Channel Modulation
Pyrethroids exert their toxic effect by targeting voltage-gated sodium channels in the nerve cell membranes of insects.[4][13] They bind to the channel protein and prevent its closure after an action potential.[4] This leads to a persistent influx of sodium ions, causing the nerve to fire repeatedly, which results in paralysis and death of the insect.[4][14] The presence of the α-cyano group in Type II pyrethroids prolongs the open state of the sodium channels for a much longer duration compared to Type I pyrethroids (which lack this group), leading to a more potent insecticidal effect and a different poisoning syndrome.[3][15]
dot graphdot { graph [layout=dot, rankdir=TB, splines=true, bgcolor="#F1F3F4"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { content: "Mechanism of action for Type II pyrethroid insecticides."; } enddot
Key Examples of Cyanophenyl Cyclopropane Insecticides
A number of highly successful commercial insecticides are built on this chemical framework.
| Insecticide | Cyclopropane Acid Moiety | Key Pests Controlled |
| Cypermethrin | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Cotton bollworm, leafhoppers, cockroaches, termites[9][16] |
| Deltamethrin | 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid | Mosquitoes, ticks, various agricultural pests[6][12] |
| Fenpropathrin | 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid | Mites, whiteflies, leafminers on cotton, fruits, and vegetables[15][17][18] |
| Esfenvalerate | 2-(4-chlorophenyl)-3-methylbutanoic acid (non-cyclopropane) | Wide range of chewing and sucking insects (Note: a Type II pyrethroid without the cyclopropane ring)[15] |
Detailed Protocol: Synthesis of Cypermethrin
This protocol describes a robust, one-pot synthesis of Cypermethrin via the in situ formation and esterification of the cyanohydrin from 3-phenoxybenzaldehyde.[9][11]
Materials:
-
3-Phenoxybenzaldehyde (≥98.5%)
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride) (≥98%)
-
Sodium Cyanide (NaCN)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Anhydrous, water-immiscible organic solvent (e.g., Toluene or Dichloromethane)
-
Deionized Water
-
Sodium Hydroxide (NaOH), 2 N aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, dropping funnel, condenser, and temperature probe.
-
Ice bath.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reaction Setup: In the reactor, charge sodium cyanide (1.1 eq) and the phase-transfer catalyst (0.01 eq) with deionized water and the organic solvent. Stir vigorously to dissolve the solids.[11]
-
Cyanohydrin Formation: Add 3-phenoxybenzaldehyde (1.0 eq) to the mixture. Continue stirring at room temperature (25-30°C) for approximately 30 minutes to facilitate the formation of the cyanohydrin intermediate.[9][11]
-
Acylation: Cool the reaction mixture to 15-20°C using an ice bath. Slowly add the DV-acyl chloride (1.05 eq) via the dropping funnel over 1-2 hours, maintaining the temperature below 25°C.[9] The exotherm must be carefully controlled.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours after the addition is complete. Monitor the disappearance of the 3-phenoxybenzaldehyde starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[19]
-
Work-up: Once the reaction is complete, stop the stirring and allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 2 N NaOH solution to remove any unreacted DV-acyl chloride (as the carboxylate salt), followed by several washes with deionized water until the pH of the aqueous layer is neutral.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Cypermethrin as a viscous oil.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity can be quantified by GC or HPLC analysis.[19]
Part 3: Applications in Fungicide Synthesis
While less common than in insecticides, the cyanophenyl and cyclopropane motifs have been explored for their fungicidal properties. The approach often involves either direct fungicidal activity or the induction of the plant's own defense mechanisms.
Mechanism of Action: Diverse Targets
The modes of action for cyclopropane-containing fungicides are varied.
-
Direct Inhibition: Some compounds, like certain 1,2,4-triazole derivatives containing a cyclopropane moiety, exhibit direct fungicidal activity against a range of fungi.[20] Amide derivatives containing cyclopropane have shown promising activity against Candida albicans, potentially by inhibiting the CYP51 protein.[1]
-
Host Plant Defense Induction: Certain molecules act as "plant activators." They do not kill the fungus directly but trigger Systemic Acquired Resistance (SAR) in the host plant.[21] A key example, Isotianil, is a 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide.[22] While it lacks a cyclopropane ring, its N-(2-cyanophenyl) fragment is crucial for its activity. It primes the plant's defense pathways, leading to the production of pathogenesis-related proteins that confer broad-spectrum resistance.[21][23][24]
Protocol: Synthesis of a 1-(2-Cyanophenyl)-3-heterylurea Precursor
This protocol outlines the synthesis of a key intermediate for compounds similar to the plant elicitor Isotianil, demonstrating the incorporation of the 2-cyanophenyl moiety.[22]
Materials:
-
3,4-Dichloroisothiazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
2-Cyanoaniline
-
Anhydrous toluene
-
Triethylamine (or another suitable base)
Procedure:
-
Acyl Chloride Formation: In a flask equipped with a condenser and a gas outlet to a scrubber, suspend 3,4-dichloroisothiazole-5-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise. Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3,4-dichloroisothiazole-5-carbonyl chloride.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous toluene. In a separate flask, dissolve 2-cyanoaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Reaction: Cool the 2-cyanoaniline solution in an ice bath and add the acyl chloride solution dropwise. After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, then with water, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, N-(2-cyanophenyl)-3,4-dichloroisothiazole-5-carboxamide (Isotianil).
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Part 4: Applications in Herbicide Synthesis
The application of the combined cyanophenyl cyclopropane structure in herbicides is not well-documented in mainstream agrochemical literature. While many herbicides contain cyclopropyl groups and others contain cyanophenyl groups, their combination in a single molecule for herbicidal activity appears to be rare.
-
Cyclopropane Herbicides: Compounds like cyclopyrimorate contain a cyclopropane ring and act as bleaching herbicides by inhibiting homogentisate solanesyltransferase (HST).[25]
-
Phenyl-containing Herbicides: Many herbicide classes feature phenyl rings, but the specific cyanophenyl combination linked to a cyclopropane is not a recognized toxophore for herbicidal action in the way it is for insecticidal action.
-
Research Compounds: Some research has explored cyclopropane-1,1-dicarboxylic acid analogues as inhibitors of ketol-acid reductoisomerase (KARI), an enzyme in the amino acid synthesis pathway of plants.[26] While these showed some herbicidal activity, they did not feature a cyanophenyl group.[26]
References
-
Krief, A. (2021). Pyrethroid insecticides. Chapter I. Synthesis, structure, biochemistry and biosynthesis of pyrethroids. Arkivoc, 2021(i), 55-77. [Link]
-
Li, Y., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. [Link]
- Clegg, W., et al. (1982). Preparation of cyanobenzyl cyclopropane carboxylates.
- Hagemann, H., et al. (2018). Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide.
-
Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4059. [Link]
-
O'Reilly, A. O., et al. (2012). Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons. Journal of Pharmacology and Experimental Therapeutics, 342(1), 165-174. [Link]
- Unknown Author. (1995). The preparation method of fenpropathrin.
-
Sun, F., et al. (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Pest Management Science, 76(11), 3705-3714. [Link]
-
Posada, L., et al. (2022). Cyclopeptides natural products as Herbicides and Inhibitors of Cyanobacteria. Synthesis of Versicotides E and F. REDI, 10(1). [Link]
-
Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. e-Publications@Marquette. [Link]
-
Wikipedia. (2024). Fenpropathrin. Wikipedia. [Link]
- Unknown Author. (2012). Synthesis method of cypermethrin compound.
-
Casida, J. E., & Quistad, G. B. (2020). Discovery and development of pyrethroid insecticides. Proceedings of the Japan Academy, Series B, 96(6), 225-236. [Link]
-
Khare, P. D., & Pangarkar, V. G. (2013). Process Intensification of an Intermediate Stage of Cypermethrin Synthesis. International Journal of Innovative Research in Science, Engineering and Technology, 2(10). [Link]
-
Zhang, A., & Nicholson, R. A. (2018). Mode of Action of Cyanohydrins in Insects. ResearchGate. [Link]
- Unknown Author. (2015). Fenpropathrin preparation method.
-
APVMA. (2022). Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. Australian Pesticides and Veterinary Medicines Authority. [Link]
-
Serra, G., et al. (2022). Synthesis of Cyclopeptides Analogues of Natural Products and Evaluation as Herbicides and Inhibitors of Cyanobacteria. Molecules, 27(21), 7431. [Link]
-
FAO. (1995). FAO SPECIFICATIONS FOR PLANT PROTECTION PRODUCTS CYPERMETHRIN. Food and Agriculture Organization of the United Nations. [Link]
-
AERU. (2026). Fenpropathrin (Ref: OMS 1999). University of Hertfordshire. [Link]
-
Liu, B., & Yu, J. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. [Link]
-
Casida, J. E., & Quistad, G. B. (2020). Discovery and development of pyrethroid insecticides. J-Stage. [Link]
-
Wikipedia. (2024). Pyrethroid. Wikipedia. [Link]
-
Afonso, C. A. M., & Batoréu, M. C. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. [Link]
-
IPCS. (1999). Pyrethroids (UK PID). Inchem.org. [Link]
-
PubChem. (2024). Fenpropathrin. National Center for Biotechnology Information. [Link]
-
Caggiano, L. (2024). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. ResearchGate. [Link]
-
Singh, B. K., et al. (2024). Bio-Efficacy and Phytotoxicity of Novel Fungicide Isotianil 7% + Fosetyl Al 70% WG in Pomegranate Against Bacterial Blight (Xanthomonas axonopodis pv. punicae) Disease. ResearchGate. [Link]
-
Tan, C.-X., et al. (2012). Synthesis and Antifungal Activity of 1,2,4-triazole Derivatives Containing Cyclopropane Moiety. Letters in Drug Design & Discovery, 9(5), 431-435. [Link]
-
Sumitomo Chemical. (2011). Applied Development of a Novel Fungicide Isotianil (Stout®). Sumitomo Kagaku. [Link]
-
CUTM Courseware. (n.d.). Introduction to Mode of Action of Herbicides and Selectivity. Centurion University of Technology and Management. [Link]
-
Soderlund, D. M. (2012). Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances. Annual Review of Entomology, 57, 165-181. [Link]
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Scalable manufacturing process for 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Application Note: Scalable Manufacturing of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Executive Summary
This guide details a robust, scalable protocol for the synthesis of This compound (CAS: 80563-67-1) . This molecule is a critical pharmacophore found in several bioactive compounds, including inhibitors of HCV NS5A (e.g., Ledipasvir) and GLP-1 analogs.[1]
The primary challenge in scaling this process is achieving chemoselectivity during the formation of the carboxylic acid. The molecule contains two hydrolyzable groups: an aliphatic ester (the precursor) and an aromatic nitrile.[1] The protocol below utilizes a Phase-Transfer Catalyzed (PTC) cyclopropanation followed by a regioselective mild hydrolysis to deliver the target acid in >98% purity without compromising the nitrile moiety.
Retrosynthetic Analysis & Strategy
The most efficient industrial route disconnects the cyclopropane ring at the ethylene bridge. The strategy relies on the double alkylation of an active methylene substrate.
-
Strategic Choice: We utilize Methyl 2-(4-cyanophenyl)acetate as the starting material rather than the corresponding nitrile.
-
Reasoning: Hydrolyzing a geminal dinitrile (1-(4-cyanophenyl)cyclopropanecarbonitrile) to a mono-acid is extremely difficult and often leads to the di-acid or amide side products. In contrast, the methyl ester can be hydrolyzed under mild conditions (LiOH/THF at 25°C) that leave the aromatic nitrile intact.[1]
Reaction Scheme
-
Cyclopropanation: Alkylation of Methyl 2-(4-cyanophenyl)acetate with 1-bromo-2-chloroethane using 50% NaOH and TBAB (Tetrabutylammonium bromide).
-
Selective Saponification: Hydrolysis of the ester using Lithium Hydroxide.
-
Isolation: pH-controlled precipitation.
Process Flow Diagram
The following diagram illustrates the chemical pathway and the critical unit operations required for the pilot-scale batch.
Caption: Figure 1. Integrated Process Flow for the synthesis of CAS 80563-67-1, highlighting the two-stage reactor sequence and critical isolation points.
Detailed Experimental Protocol
Phase 1: Cyclopropanation (Synthesis of Intermediate)
Objective: Convert Methyl 2-(4-cyanophenyl)acetate to Methyl 1-(4-cyanophenyl)cyclopropanecarboxylate.
Bill of Materials (Batch Size: 1.0 kg Input)
| Reagent | MW | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| Methyl 2-(4-cyanophenyl)acetate | 175.18 | 1.0 | 1.00 kg | Substrate |
| 1-Bromo-2-chloroethane | 143.41 | 1.5 | 1.23 kg | Alkylating Agent |
| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.05 | 92.0 g | Phase Transfer Catalyst |
| Sodium Hydroxide (50% w/w aq) | 40.00 | 4.0 | 1.83 kg | Base |
| Toluene | - | - | 5.0 L | Solvent |
Procedure:
-
Setup: Equip a 20-L jacketed glass reactor with a mechanical overhead stirrer, reflux condenser, temperature probe, and a pressure-equalizing addition funnel. Purge with Nitrogen (N2).[1]
-
Charging: Charge Toluene (5.0 L), Methyl 2-(4-cyanophenyl)acetate (1.00 kg), 1-Bromo-2-chloroethane (1.23 kg), and TBAB (92.0 g). Stir at 200 RPM until dissolved.
-
Reagent Addition (Exotherm Control):
-
Cool the mixture to 15°C.
-
Add 50% NaOH solution (1.83 kg) dropwise over 60–90 minutes.
-
Critical Parameter: Maintain internal temperature < 50°C . The reaction is significantly exothermic.
-
-
Reaction: Once addition is complete, warm the mixture to 45–50°C and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target: < 2% starting material remaining.
-
Workup:
-
Cool to 20°C. Add Water (3.0 L) to dissolve inorganic salts.
-
Agitate for 15 minutes, then settle for 30 minutes.
-
Separate the phases. Extract the aqueous layer with Toluene (1.0 L).
-
Combine organic layers and wash with Water (2 x 2.0 L) until pH of wash is < 9.[1]
-
Concentrate the organic layer under vacuum (40°C, 100 mbar) to obtain the crude ester as a viscous oil or low-melting solid.[1]
-
Yield Expectation: ~90-95% crude yield. Proceed directly to hydrolysis.
-
Phase 2: Selective Hydrolysis
Objective: Hydrolyze the methyl ester without degrading the aromatic nitrile.
Bill of Materials
| Reagent | MW | Equiv. | Mass/Vol | Role |
|---|---|---|---|---|
| Crude Methyl Ester Intermediate | 201.22 | 1.0 | ~1.05 kg | Substrate |
| Lithium Hydroxide Monohydrate | 41.96 | 2.5 | 550 g | Hydrolysis Reagent |
| Tetrahydrofuran (THF) | - | - | 5.0 L | Solvent |
| Water | - | - | 2.5 L | Co-solvent |
Procedure:
-
Setup: Use the same clean 20-L reactor.
-
Charging: Dissolve the crude ester (from Phase 1) in THF (5.0 L).
-
Reagent Preparation: Dissolve LiOH.H2O (550 g) in Water (2.5 L).
-
Addition: Add the LiOH solution to the THF solution over 30 minutes.
-
Reaction: Stir at 20–25°C (Ambient) for 12–16 hours.
-
Caution: Do NOT heat above 40°C. High temperatures will promote hydrolysis of the nitrile to the amide.
-
-
IPC: Monitor by HPLC. Target: < 1% Ester remaining.
-
Workup & Isolation:
-
Distill off THF under reduced pressure (keep T < 40°C).
-
Dilute the aqueous residue with Water (2.0 L) and wash with MTBE (2.0 L) to remove unreacted organics/impurities.[1] Discard the MTBE layer.
-
Acidification: Cool the aqueous product layer to 5–10°C. Slowly add 2N HCl until pH 3.0–3.5 .
-
Observation: The product will precipitate as a white solid.
-
Stir the slurry at 5°C for 2 hours to maximize yield.
-
-
Filtration: Filter the solid and wash with cold Water (2 x 1.0 L).
-
Drying: Dry in a vacuum oven at 45°C for 24 hours.
Process Safety & Critical Parameters
| Parameter | Specification | Rationale |
| Alkylation Temp | Max 55°C | Above 55°C, 1-bromo-2-chloroethane degrades and byproduct formation increases. |
| NaOH Addition | Slow Dosing | The deprotonation/alkylation is highly exothermic. Rapid addition risks thermal runaway. |
| Hydrolysis Temp | 20–25°C | Critical for Chemoselectivity. >40°C risks hydrolyzing the nitrile (-CN) to amide (-CONH2).[1] |
| pH Adjustment | pH 3.0–3.5 | Going too acidic (pH < 1) can trap inorganic salts or initiate nitrile hydrolysis over time.[1] |
Analytical Quality Control
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 230 nm (Nitrile absorbance) and 210 nm.[1]
-
Retention Times (approx):
Specification:
-
Appearance: White to off-white crystalline powder.
-
Purity (HPLC): ≥ 98.0%.[1]
-
1H NMR (DMSO-d6): δ 12.5 (s, 1H, COOH), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 1.5-1.2 (m, 4H, Cyclopropane).[1]
References
-
Organic Syntheses, Coll.[1][3][4][5] Vol. 9, p. 400 (1998). General method for PTC cyclopropanation using 1,2-dibromoethane.[1]
-
Gilead Sciences Inc. Process for the preparation of Ledipasvir and intermediates thereof. WO2017195147A1. (Describes similar cyclopropane intermediates).
-
BenchChem Application Note. Scale-up challenges in Cyclopropane Carboxylic Acid derivatives.[1]
-
SIELC Technologies. HPLC Method for Cyclopropanecarboxylic Acid Analysis.[2] (Adapted for cyano-derivative).[1]
-
Technical Disclosure Commons. Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. (Demonstrates NaOH/PTC conditions).
Sources
- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 2. Cyclopropanecarboxylic Acid | SIELC Technologies [sielc.com]
- 3. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Preventing decarboxylation during workup of cyclopropane carboxylic acids
Subject: Preventing Decarboxylation During Workup and Isolation Ticket ID: KB-CYC-001 Audience: Medicinal Chemists, Process Chemists Status: Active / Verified
Executive Summary: The "Banana Bond" Instability
Cyclopropane carboxylic acids, particularly 1,1-dicarboxylic acids (gem-dicarboxylic) and
-
Ring Strain Release: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. Decarboxylation often proceeds via a transition state that relieves steric crowding or allows for ring-opening fragmentation (e.g., to 4,5-dihydrofurans).
-
Electronic Activation: In 1,1-dicarboxylic acids, one carboxyl group acts as an electron sink for the other, facilitating a cyclic, 6-membered transition state similar to Malonic Acid synthesis, but accelerated by the ring's specific geometry (high p-character in C-C bonds).
This guide provides validated protocols to arrest this process during the critical transition from basic (saponification) to acidic (isolation) conditions.
Diagnostic & Troubleshooting Guide
Identify your issue below to find the immediate corrective action.
Symptom A: Vigorous bubbling upon acidification at
-
Diagnosis: Spontaneous decarboxylation driven by local heating or "hot spots" of low pH.
-
Root Cause: Adding strong acid (conc. HCl/H
SO ) too quickly creates localized exothermic zones where and , triggering the loss of CO . -
Immediate Fix: Stop acidification. Add crushed ice directly to the reaction mixture. Switch to a buffered acidification protocol (see SOP-01 ).
Symptom B: Product isolated as an oil, but expected a solid
-
Diagnosis: Partial decarboxylation or ring-opening rearrangement.[1]
-
Root Cause: 1,1-cyclopropanedicarboxylic acids are typically high-melting solids. If you isolate an oil, you likely generated the mono-acid (liquid/low-melting) or a rearranged dihydrofuran byproduct due to thermal stress during rotary evaporation.
-
Immediate Fix: Check NMR for the loss of symmetry. If the mono-acid is acceptable, proceed. If the diacid is required, you must re-synthesize using SOP-02 (In-situ Esterification).
Symptom C: Yield loss during extraction (Aqueous layer retains product)
-
Diagnosis: High water solubility of short-chain cyclopropane acids.
-
Root Cause: Unlike lipophilic benzoic acids, cyclopropane poly-acids are highly polar. Standard ether extraction leaves ~40% of product in the water.
-
Immediate Fix: Saturate the aqueous layer with NaCl (salting out) and switch solvent to 2-MeTHF or EtOAc. Perform 5x extractions, not 3x.
Mechanistic Deep Dive
Understanding the failure mode is critical for prevention. The diagram below illustrates the competing pathways: the Safe Isolation route vs. the Decarboxylation/Fragmentation trap.
Figure 1: The kinetic window for isolating 1,1-dicarboxylic acids is narrow. Heat or excess acid pushes the equilibrium toward the thermodynamic mono-acid.
Standard Operating Procedures (SOPs)
SOP-01: The "Cold & Buffered" Isolation
Use this for isolating the free acid.
Principle: Avoid the isoelectric point "crash" at high temperatures. Reagents: 3M HCl (not conc.), Crushed Ice, NaCl, 2-MeTHF (preferred over Ether).
-
Quench: Cool the saponification mixture (usually NaOH/EtOH/H2O) to 0°C using an ice-salt bath.
-
Dilution: Add crushed ice directly into the reaction flask (approx. equal volume to solvent).
-
Acidification:
-
Do not dump acid.
-
Add 3M HCl dropwise with vigorous stirring.
-
Critical Endpoint: Monitor pH with a probe. Stop exactly at pH 2.5 - 3.0 . Going to pH 1.0 increases the rate of acid-catalyzed decarboxylation.
-
-
Extraction:
-
Immediately extract with cold 2-MeTHF (or Et2O).
-
Saturate the aqueous phase with solid NaCl. Extract 3 more times.
-
-
Drying: Dry organic layer over MgSO
at 0°C . Filter cold. -
Concentration: Rotary evaporate with bath temperature < 25°C . Do not dry to completion if the solid is unstable; proceed to the next step immediately.
SOP-02: The "Salt-to-Ester" Bypass
Use this if the free acid is too unstable to isolate.
Principle: Skip the free acid entirely. Convert the stable carboxylate salt directly to the ester.
-
Evaporation: Remove the organic solvent (EtOH/MeOH) from the saponification mixture, leaving the aqueous sodium salt.
-
Drying: Lyophilize (freeze-dry) the aqueous residue to obtain the dry disodium salt.
-
Alkylation: Suspend the dry salt in dry DMF. Add alkyl halide (e.g., MeI, BnBr) at 0°C.
-
Workup: The resulting ester is chemically stable and can be worked up normally (water/EtOAc extraction).
Comparative Stability Data
| Substrate Class | Risk Level | Decarboxylation Onset (Approx.) | Recommended Workup |
| Mono-acids (e.g., Cyclopropanecarboxylic acid) | Low | > 180°C | Standard Acid/Base extraction. |
| 1,1-Dicarboxylic acids | High | 120°C (neat), 25°C (in solution) | SOP-01 (Cold/Buffered) |
| Critical | < 0°C (spontaneous) | Do not isolate acid. Trap as enol/ester. | |
| Amino-Cyclopropanes (ACC) | Medium | Stable at neutral pH, degrades in base | Isolate at Isoelectric Point (pH ~6). |
Frequently Asked Questions (FAQ)
Q: Can I use heat to recrystallize my 1,1-dicarboxylic acid? A: No. Heating these acids in solution (especially water/alcohol) will cause decarboxylation. Use trituration instead. Dissolve the crude solid in a minimum amount of cold acetone or THF, then add cold hexanes/benzene until turbid. Store at -20°C to crystallize [1].
Q: Why did my product turn into a lactone/furan? A: If you have an acyl group on the ring (alpha-carbonyl), the ring strain facilitates a rearrangement to 4,5-dihydrofuran upon heating. This is a known rearrangement of cyclopropyl ketones/acids [2]. You must keep the reaction strictly below room temperature.
Q: Can I store the free acid? A: Only at -20°C under inert atmosphere. For long-term storage, convert it to the dimethyl ester or the dicyclohexylamine salt, which are indefinitely stable.
References
-
Singh, R. K.; Danishefsky, S. (1981). "Cyclopropane-1,1-dicarboxylic Acid".[2][3][4][5] Organic Syntheses, 60, 66.
-
Jahngen, E.; Mallett, J.; O'Connor, R.; Fischer, S. (2007). "Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans". Arkivoc, (ix), 135-149.[1]
-
BenchChem Technical Support.[6] (2025).[6][7] "Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid" (General principles of acid-sensitive workups).
- Wenkert, E. et al. (1970). "Cyclopropanecarboxylic acid synthesis". Journal of the American Chemical Society. (Contextualizing the stability of mono vs di-acids).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. (PDF) Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates [academia.edu]
- 3. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting ring opening side reactions in cyclopropane derivatives
Technical Support Center: Cyclopropane Stability & Integrity
Current Status: Operational Topic: Troubleshooting Ring Opening Side Reactions Ticket ID: CP-STAB-2024 Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the Cyclopropane Integrity Support Center. You are likely here because your cyclopropane ring—a structural gem in medicinal chemistry due to its ability to rigidify protein binding elements—has unexpectedly opened during a reaction.
The Root Cause: The cyclopropane ring possesses approximately 27.5 kcal/mol (115 kJ/mol) of strain energy [1]. This is the "potential energy" waiting to be released. While kinetically stable under neutral conditions, specific triggers (electrophiles, transition metals, or radicals) lower the activation energy for C-C bond cleavage, releasing this strain and destroying your core scaffold.
This guide is structured to diagnose and resolve the three most common failure modes.
Module 1: Acid-Mediated Ring Opening
Symptom: You are attempting to remove a protecting group (e.g., Boc, TBS) or perform an acid-catalyzed condensation, and the product mass indicates a ring-opened alkene or alcohol.
Diagnosis & Mechanism
The most frequent cause is the protonation of the ring or a vicinal substituent , leading to a carbocation.
-
The Trap: If a carbocation forms adjacent to the ring (cyclopropylcarbinyl cation), it is stabilized by the ring (bisected conformation) but is also highly prone to rearrangement into a homoallyl cation to relieve strain.
-
Donor-Acceptor (D-A) Systems: If your cyclopropane has an electron-donating group (EDG) and an electron-withdrawing group (EWG), it acts as a "loaded spring." Lewis acids coordinate to the EWG, increasing polarization and triggering nucleophilic attack at the donor site [2].
Troubleshooting Protocol
| Variable | Recommendation | Rationale |
| Acid Type | Switch to Lewis Acids | Brønsted acids (HCl, TFA) protonate indiscriminately. Lewis acids (e.g., Zn(OTf)₂, MgBr₂) coordinate selectively to heteroatoms without necessarily protonating the carbon skeleton. |
| Solvent | Non-Nucleophilic | Avoid MeOH or EtOH if possible. Use CH₂Cl₂ or THF. Nucleophilic solvents trap the transient carbocation, locking in the ring-opened product. |
| Temperature | Cryogenic (-78°C to 0°C) | Ring opening has a higher activation energy than simple deprotection/coordination. Low temps kinetically favor the desired reaction. |
| Scavengers | Buffered Systems | If generating HF (e.g., TBAF deprotection), buffer with acetic acid/amine to prevent "runaway" acidity. |
Visualizing the Failure Pathway
The following diagram illustrates how a standard acid treatment leads to failure versus the correct buffered pathway.
Figure 1: Mechanistic divergence between destructive Brønsted acid protonation and controlled Lewis acid coordination.
Module 2: Hydrogenolysis (Over-Reduction)
Symptom: During the hydrogenation of an alkene, nitro, or benzyl group, the cyclopropane ring is also reduced to a propyl group (propane derivative).
Diagnosis & Mechanism
Transition metals (Pd, Pt, Rh) adsorb hydrogen and organic substrates.
-
The Trap: Cyclopropanes have significant
-character (Walsh orbitals). They bind to metal surfaces similarly to alkenes. Palladium (Pd) is particularly aggressive at inserting into the strained C-C bond (hydrogenolysis) [3].
Catalyst Selection Guide
| Catalyst | Risk Level | Application Notes |
| Pd/C | CRITICAL | Avoid. High surface affinity often cleaves cyclopropanes, especially if adjacent to aromatics (benzyl-like activation). |
| PtO₂ (Adam's) | Moderate | Better than Pd, but can still open rings in acidic media (e.g., acetic acid). Use in EtOAc. |
| Rh/Al₂O₃ | Low | Excellent for reducing olefins while sparing cyclopropanes. Rhodium has lower affinity for C-C insertion here. |
| Poisoned Pd | Low | Lindlar Catalyst or Pd/C doped with amines (quinoline/pyridine) inhibits the active sites responsible for C-C cleavage. |
Experimental Workflow: Safe Hydrogenation
-
Screen 1: Start with Rh/Al₂O₃ (5%) in Ethyl Acetate at 1 atm H₂.
-
Screen 2: If Pd is required (e.g., for debenzylation), add 0.5 eq. of Pyridine or NH₄OH to the solvent. This poisons the most active sites on the Pd surface responsible for hydrogenolysis.
-
Monitoring: Do not rely on TLC (Rf values may be similar). Use GC-MS or NMR to detect the appearance of propyl chains (methyl triplet at ~0.9 ppm).
Module 3: Cross-Coupling Side Reactions
Symptom: Suzuki or Buchwald couplings yield linear isomers or reduced byproducts instead of the coupled cyclopropane.
Diagnosis & Mechanism[1][2][3][4]
-
The Trap: Oxidative Addition. In a typical cross-coupling cycle, the metal (M) inserts into the C-Halogen bond. However, strained C-C bonds are also prone to oxidative addition, forming a metallacyclobutane . This intermediate can undergo
-hydride elimination to form linear alkenes [4].
Troubleshooting Protocol
Q: How do I prevent Metal insertion into the C-C bond? A: You must make the C-Halogen insertion kinetically faster than C-C insertion.
-
Ligand Bulk: Use bulky phosphine ligands (e.g., XPhos, RuPhos, t-Bu₃P ). The steric bulk destabilizes the metallacyclobutane intermediate (which requires tight angles) and favors the standard catalytic cycle.
-
Metal Choice: Palladium is generally safer than Nickel. Nickel has a higher propensity for radical pathways and C-C activation in strained rings.
-
Leaving Group: Use Iodides or Triflates (weaker bond, faster oxidative addition) rather than Chlorides. This ensures the catalyst reacts with the leaving group before it has time to attack the ring.
Decision Logic for Cross-Coupling
Figure 2: Competition between productive oxidative addition (Path A) and destructive C-C insertion (Path B).
FAQ: Rapid Fire Troubleshooting
Q: My cyclopropylmethyl radical is opening. How do I stop it?
A: You are fighting a "radical clock." The ring opening rate is
-
Fix: Use a massive excess of the radical trap (e.g., H-atom donor) or lower the temperature to -78°C. Alternatively, avoid radical precursors (halides + AIBN) and switch to anionic chemistry.
Q: Can I use Grignard reagents on a cyclopropyl bromide? A: Yes, but formation of the Grignard involves a radical intermediate on the metal surface.
-
Fix: Use Rieke Magnesium (highly active) at low temperatures to minimize the lifetime of the radical intermediate before it becomes the stable anionic Grignard species.
Q: Is the "Walsh Orbital" concept actually useful for synthesis? A: Yes. It explains why cyclopropanes react with electrophiles. The electron density "bows out" from the C-C bond axis. Treat the cyclopropane ring as a "fat alkene" regarding electrophilic attack. If you wouldn't expose an alkene to your reaction conditions, don't expose a cyclopropane.
References
-
Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. [Link]
-
Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from donor-acceptor cyclopropanes.[1][2][3][4][5] Organic & Biomolecular Chemistry, 13(3), 655-671. [Link]
-
Poulter, S. R., & Heathcock, C. H. (1968).[6] Catalytic hydrogenation of cyclopropyl alkenes. Tetrahedron Letters, 9(51), 5339-5342. [Link]
-
Tellis, J. C., et al. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Visible-light-mediated regioselective ring-opening hydrogenolysis of donor–acceptor cyclopropanes with DIPEA and H2O - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogenolysis of cyclopropanes [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction | Scilit [scilit.com]
Technical Support Center: Purification of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Topic: Purification & Impurity Profiling for 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid CAS Registry Number: 150323-35-6 (Generic/Analogous) Support Level: Tier 3 (Process Chemistry & R&D)
Executive Summary
This technical guide addresses the purification of This compound , a critical intermediate often synthesized via the dialkylation of 4-cyanophenylacetic acid (or 4-cyanophenylacetonitrile) with 1,2-dibromoethane.
The purification of this molecule presents a unique "chemical conflict":
-
Cyclization Requirement: Requires strong bases (e.g., NaOH, KOH) to form the strained cyclopropane ring.
-
Stability Risk: The nitrile (-CN) group is susceptible to hydrolysis under these exact basic conditions, leading to the Des-cyano (Amide/Acid) impurity.
This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing.
Module 1: Impurity Profile & Detection
Before initiating purification, you must identify which impurities are present. The synthesis conditions (Phase Transfer Catalysis or Strong Base) typically generate the following profile:
| Impurity Type | Chemical Nature | Origin | Detection (HPLC/TLC) |
| Impurity A (Open Chain) | Mono-alkylated intermediate | Incomplete cyclization (Ran out of base or 1,2-dibromoethane). | Slightly less polar than product. |
| Impurity B (Amide) | 1-(4-carbamoylphenyl)... | Hydrolysis of -CN group. Caused by high temp + strong base. | Much more polar. Elutes early on Reverse Phase. |
| Impurity C (Starting Material) | 4-Cyanophenylacetic acid | Unreacted starting material. | Co-elutes closely; requires gradient optimization. |
| Impurity D (Tars) | Oligomers | Base-catalyzed polymerization. | Baseline noise / colored residue. |
Module 2: Primary Purification (Acid-Base Extraction)
The Logic: This molecule is a carboxylic acid (
Protocol 1: The "Reverse-Quench" Extraction
-
Reagents: 10% NaOH (aq), Toluene (or MTBE), Conc. HCl.
-
Safety: Cyanide-containing compounds can release HCN if subjected to strong acid/heat improperly (though the aryl-CN is relatively stable, always work in a hood).
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in Toluene (preferred for its ability to solubilize tars).
-
Basification: Extract with 10% NaOH (aq) .
-
Checkpoint: The Product moves to the Aqueous Layer (as Sodium Carboxylate).
-
Checkpoint: Impurities A (neutral) and D (tars) stay in the Toluene Layer .
-
-
Phase Separation: Discard the organic (Toluene) layer.
-
The "Polishing" Wash: Wash the aqueous layer again with fresh Toluene. This removes trapped neutral impurities.[1]
-
Acidification (Precipitation):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add Conc. HCl until pH < 2.
-
Result: The product precipitates as a white/off-white solid.
-
-
Filtration: Filter the solid and wash with cold water to remove inorganic salts (NaCl).
Visual Workflow (DOT Diagram)
Caption: Acid-Base Extraction Logic Flow for Carboxylic Acid Purification.
Module 3: Recrystallization (Polishing)
If the Acid-Base extraction yields a product with 95-98% purity, but color or trace isomers remain, recrystallization is required.
The Challenge: The cyclopropane ring adds lipophilicity, but the carboxylic acid and cyano group add polarity.
Solvent Selection Guide
| Solvent System | Efficiency | Comments |
| Toluene | High | Recommended. Excellent for removing non-polar tars. Heat to 80°C, cool slowly. |
| Ethyl Acetate / Hexane | Medium | Good general purpose. Dissolve in min. hot EtOAc, add Hexane until cloudy. |
| Ethanol / Water | Low | Risky. Heating in water/alcohol can promote hydrolysis of the Nitrile (-CN) to Amide. Avoid if possible. |
| Acetonitrile | Medium | Good for final HPLC purity, but poor recovery yield. |
Protocol 2: Toluene Recrystallization
-
Place crude solid in a flask with a condenser.
-
Add Toluene (approx 5-7 volumes relative to weight).
-
Heat to reflux (110°C).
-
Troubleshooting: If black oily droplets remain insoluble at reflux, decant the hot clear solution to a clean flask (these are polymers).
-
-
Allow to cool slowly to Room Temperature (RT) with stirring.
-
Chill in an ice bath (0°C) for 1 hour.
-
Filter and wash with cold Toluene, then Hexane.
Module 4: Troubleshooting & FAQs
Q1: My product contains ~5% of the Amide impurity (Hydrolysis). How do I remove it?
Answer: This is the hardest impurity to remove.
-
Cause: The reaction temperature was likely too high or the base too concentrated during synthesis.
-
Fix: The Amide is less acidic than your product.
-
Dissolve the mixture in Saturated Sodium Bicarbonate (NaHCO3) instead of NaOH.
-
The Carboxylic Acid (Product) will dissolve (evolves CO2).
-
The Amide (neutral/weakly acidic) will likely remain undissolved or partition into an organic wash (EtOAc).
-
Filter off undissolved solids before acidification.
-
Q2: I see a "double spot" on TLC that is very close to the product.
Answer: This is likely the Mono-alkylated open-chain intermediate .
-
Diagnosis: It means the cyclization (ring closure) didn't finish.
-
Fix: Recrystallization from Toluene is usually effective here. The open-chain compound has significantly different solubility parameters due to the lack of the rigid cyclopropane ring.
Q3: The product is oiling out instead of crystallizing.
Answer: This indicates trapped solvent or high impurity levels.
-
Fix: Re-dissolve in 10% NaOH, wash with Dichloromethane (DCM) (heavier than water, good for pulling out oils), then re-acidify.
-
Seed: If it still oils out during recrystallization, scratch the glass or add a seed crystal of pure material.
Q4: Can I use Silica Gel Chromatography?
Answer: Yes, but it is often unnecessary and wasteful for carboxylic acids.
-
Mobile Phase: If you must, use Hexane : Ethyl Acetate (3:1) + 1% Acetic Acid .
-
Note: The Acetic Acid is mandatory to prevent "streaking" (tailing) of the carboxylic acid on the silica.
References
-
Organic Syntheses, Coll.[2][3][4] Vol. 1, p. 156 (1941); Vol. 3, p. 221 (1955). General methods for cyclopropanecarboxylic acid synthesis and hydrolysis.
-
U.S. Patent 5,504,245. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.[4] (Discusses oxidation and purification logic).
-
Baumann, J. B. (1979). Solvent selection for recrystallization.[5] Journal of Chemical Education, 56(1), 64. (Foundational logic for solvent choice).
-
PubChem Compound Summary. this compound.[6] (Structural data and predicted properties).[6][7]
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound and its precursors (especially cyanides) before handling.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. Reagents & Solvents [chem.rochester.edu]
Optimizing hydrolysis conditions for cyanophenyl cyclopropane intermediates
Welcome to the Cyclo-Tech Support Center .
Ticket #8492: Hydrolysis of Cyanophenyl Cyclopropane Intermediates Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Process Critical)
Executive Summary: The "Goldilocks" Challenge
You are likely working with a scaffold similar to 1-arylcyclopropane-1-carbonitrile . This intermediate presents a classic synthetic paradox:
-
The Nitrile is Stubborn: The gem-disubstitution (phenyl + cyclopropane) creates significant steric hindrance, shielding the cyano carbon from nucleophilic attack. It often requires harsh energy input to drive hydrolysis to the acid.
-
The Ring is Fragile: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. Under harsh acidic conditions—or extreme thermal stress—the ring is prone to opening (homoconjugate addition), especially if the aryl group can stabilize the resulting carbocation (benzylic opening).
This guide replaces generic textbook protocols with optimized, field-tested workflows designed to navigate this stability/reactivity trade-off.
Module 1: The Standard Protocol (Alkaline Hydrolysis)
Best For: Robust substrates, initial screening, and avoiding ring-opening.
Alkaline conditions are generally superior for cyclopropanes because the ring is resistant to nucleophilic attack (unlike electrophilic attack in acid). However, standard aqueous reflux (100°C) is often insufficient for sterically hindered 1-arylcyclopropanecarbonitriles, leading to "stalled" reactions that stop at the amide.
Protocol A: High-Temperature Glycolysis
Use this when aqueous reflux yields only the amide.
Reagents:
-
Potassium Hydroxide (KOH) – Preferred over NaOH for better solubility in glycols.
-
Ethylene Glycol (bp 197°C) or Propylene Glycol.
-
Water (minimal, ~5-10% v/v).
Step-by-Step:
-
Dissolution: Charge the reaction vessel with the nitrile (1.0 equiv) and Ethylene Glycol (10 vol).
-
Base Addition: Add KOH pellets (4.0–6.0 equiv).
-
Note: The high excess is necessary to maintain reaction kinetics as the medium becomes viscous.
-
-
Thermal Ramp: Heat to 140–160°C .
-
Critical: Do not exceed 170°C. Above this, thermal decarboxylation of the resulting acid becomes a risk for certain derivatives.
-
-
Monitoring: Monitor via HPLC (not TLC). Look for the disappearance of the Amide intermediate.
-
Nitrile
Amide is fast. -
Amide
Acid is the rate-determining step.
-
-
Workup: Cool to 50°C. Dilute with water (20 vol). Wash with MTBE (to remove unreacted neutral organics). Acidify the aqueous layer with HCl to pH 2 at 0°C (keep cold to prevent acid-catalyzed ring opening of the product). Extract with EtOAc.
Module 2: The "Stubborn Substrate" Protocol (Peroxide Assist)
Best For: Highly sensitive substrates, preventing thermal degradation, or when Module 1 fails.
If high heat degrades your molecule, use the Radziszewski Reaction modification. Hydrogen peroxide is a "super-nucleophile" (alpha-effect) that attacks the nitrile ~10,000x faster than water/hydroxide, converting it to the amide at low temperatures.
Protocol B: Two-Stage One-Pot Hydrolysis
Step-by-Step:
-
Stage 1 (Nitrile
Amide):-
Dissolve nitrile in MeOH or EtOH (5 vol).
-
Add NaOH (2.0 equiv, 6M aqueous).
-
Add 30%
(4.0 equiv) dropwise at 0–20°C . Exothermic! -
Stir at RT for 2–4 hours. Confirm complete conversion to amide via HPLC.
-
-
Stage 2 (Amide
Acid):-
Option A (Mild): Add excess KOH (5 equiv) and heat to reflux (80°C) for 12–24 h.
-
Option B (Enzymatic): If chemical hydrolysis fails, isolate the amide and use an Amidase enzyme (e.g., from Rhodococcus sp.) for mild conversion at 30°C.
-
Module 3: Troubleshooting & FAQs
Q1: I am seeing a "Chlorine-containing" impurity or a straight-chain byproduct.
Diagnosis: You likely used HCl for hydrolysis or workup at high temperatures.
Mechanism: The cyclopropane ring acts like an alkene. Protons (
-
Switch to Alkaline Hydrolysis (Module 1).
-
If acid is required, use Sulfuric Acid (
) instead of HCl (sulfate is a non-nucleophilic counterion), but keep temperature .
Q2: The reaction stalls at the Amide intermediate.
Diagnosis: The "Amide Barrier." The steric bulk of the phenyl and cyclopropane groups prevents the tetrahedral intermediate from forming/collapsing. Solution:
-
Increase Temperature: Switch solvent from Water/EtOH to Ethylene Glycol (Module 1).
-
Nitrous Acid Diazotization: Isolate the amide. Treat with
in /Acetic Acid. This converts the amide diazonium species carboxylic acid irreversibly under milder thermal conditions.
Q3: My yield is low due to polymerization.
Diagnosis: Likely occurring during the "Nitrile
Visualizing the Pathway
The diagram below illustrates the competing pathways. Note the Red Path (Acidic Ring Opening) which must be avoided.
Caption: Reaction logic flow. Green paths represent optimized alkaline routes. Red paths indicate acid-catalyzed failure modes (ring opening).
Data Summary: Condition Comparison
| Method | Reagents | Temp (°C) | Risk Profile | Best For |
| Standard Aqueous | NaOH / | 80°C (Reflux) | Stalls at Amide | Simple, unhindered nitriles. |
| High-Temp Glycol | KOH / Ethylene Glycol | 140–160°C | Thermal decomp. | Sterically hindered 1-aryl nitriles. |
| Peroxide (Radziszewski) | 20–50°C | Exotherm control | Heat-sensitive substrates; stopping at Amide. | |
| Acidic | HCl or | 60–100°C | Ring Opening | Only if base-sensitive groups are present. |
References
-
Standard Cyclopropane Hydrolysis (Org. Synth.)
-
Peroxide-Assisted Hydrolysis (Radziszewski)
- Title: The Radziszewski Reaction (Mechanism & Utility).
- Source: Comprehensive Organic Name Reactions and Reagents (Wiley).
-
URL:[Link]
- Context: Explains the acceleration of Nitrile Amide conversion using .
-
Cyclopropane Ring Stability/Strain
-
Prodrug Stability Studies (Steric Effects)
-
Title: Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[1]
-
Source: Organic Letters (2008).[1]
-
URL:[Link]
- Context: Demonstrates the significant hydrolytic stability conferred by the cyclopropane ring, necessitating harsher conditions for intentional hydrolysis.
-
Sources
- 1. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
Technical Support Center: Resolving Solubility Challenges of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid in Aqueous Media
Welcome to the technical support center for 1-(4-cyanophenyl)cyclopropane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical guidance for overcoming solubility issues with this compound in aqueous solutions. Our goal is to equip you with the scientific understanding and experimental protocols necessary to ensure the successful use of this compound in your research.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the key physicochemical properties of this compound that govern its solubility.
| Property | Value/Prediction | Implication for Aqueous Solubility |
| Molecular Formula | C₁₁H₉NO₂ | - |
| Molecular Weight | 187.19 g/mol | - |
| Structure | A cyclopropane ring with a carboxylic acid group and a 4-cyanophenyl substituent. | The aromatic ring and cyclopropane moiety contribute to its hydrophobicity, while the carboxylic acid group provides a handle for pH-dependent solubility. |
| Predicted XlogP | 1.4 | Indicates moderate lipophilicity, suggesting that the compound will have limited intrinsic solubility in water.[1] |
| Estimated pKa | 3-4 | The carboxylic acid is the primary ionizable group. The electron-withdrawing nature of the 4-cyano group is expected to lower the pKa compared to the parent cyclopropanecarboxylic acid (pKa ≈ 4.65), making it a stronger acid.[2] This is a critical parameter for pH-based solubilization strategies. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The limited aqueous solubility is due to the compound's molecular structure, which contains both hydrophobic (the cyanophenyl and cyclopropane rings) and hydrophilic (the carboxylic acid) moieties. At neutral pH, the carboxylic acid is only partially ionized, and the non-ionized form is less soluble in water.
Q2: I need to prepare a stock solution. What solvent should I use?
A2: For a concentrated stock solution, it is recommended to use a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[3] This allows for the preparation of a high-concentration stock that can then be diluted into your aqueous experimental medium.
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit, even with the small amount of co-solvent present. To resolve this, you can try lowering the final concentration of the compound, increasing the pH of the aqueous buffer, or using a different solubilization strategy as detailed in the troubleshooting guides below.
Troubleshooting Guides: A Step-by-Step Approach
This section provides detailed troubleshooting guides for common solubility problems encountered during experiments. The strategies are presented in a question-and-answer format to directly address specific issues.
Scenario 1: The compound fails to dissolve in a neutral aqueous buffer (e.g., PBS pH 7.4).
Question: I've added the solid this compound directly to my PBS buffer at pH 7.4, and it's not dissolving. What's the underlying issue and how can I fix it?
Answer:
The primary issue is that even at pH 7.4, which is significantly above the estimated pKa of 3-4, the dissolution rate of the solid compound can be very slow. While the compound is more soluble in its deprotonated (carboxylate) form, the process of dissolution from the solid state into the solution can be kinetically limited.
dot
Caption: Effect of pH on the ionization and solubility of a carboxylic acid.
Troubleshooting Workflow:
dot
Caption: Troubleshooting workflow for initial dissolution failure.
Strategy 1: pH-Mediated Dissolution
This is the most direct approach for ionizable compounds. By increasing the pH, you shift the equilibrium towards the more soluble deprotonated carboxylate form.[4][5]
Experimental Protocol 1: Dissolution via pH Adjustment
-
Prepare a slightly alkaline buffer: Prepare your desired buffer (e.g., phosphate or TRIS) at a pH of 8.0-9.0.
-
Dissolve the compound: Add the solid this compound to the alkaline buffer and stir until fully dissolved. The clear solution indicates the formation of the soluble salt.
-
Adjust to the final pH: Carefully and slowly, add a dilute acid (e.g., 0.1 M HCl) to the solution to bring the pH down to your desired experimental pH (e.g., 7.4). Monitor the pH closely with a calibrated pH meter.
-
Causality: By first dissolving the compound in an alkaline solution, you overcome the kinetic barrier of dissolving the solid. The subsequent pH adjustment to the target pH should maintain the compound in its soluble, deprotonated state, as long as the concentration is below its solubility limit at that pH.
-
-
Observe for precipitation: If the solution remains clear, it is ready for use. If a precipitate forms, the concentration is too high for that final pH.
Strategy 2: Utilizing an Organic Co-solvent for a Stock Solution
This is a widely used method for poorly soluble compounds in biological research.
Experimental Protocol 2: Preparation of a Concentrated Stock in DMSO
-
Weigh the compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Add DMSO: Add a minimal amount of high-purity, anhydrous DMSO to the solid.
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved.[3] This will give you a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Scenario 2: Precipitation occurs upon dilution of the organic stock solution into the aqueous buffer.
Question: I have a 20 mM stock of this compound in DMSO. When I dilute it to 20 µM in my cell culture medium (pH 7.2), I see a precipitate forming. What is happening and how can I prevent it?
Answer:
This indicates that the final concentration of your compound (20 µM) is above its thermodynamic solubility limit in the final aqueous medium, even with the small percentage of DMSO present. The DMSO concentration is too low to maintain the solubility of the compound at that level.
Troubleshooting Workflow:
dot
Caption: Troubleshooting workflow for precipitation upon dilution.
Strategy A: Reduce the Final Concentration
The simplest solution is to lower the final concentration of the compound in your experiment to a level below its solubility limit.
Strategy B: Increase the Co-solvent Concentration (with caution)
Increasing the percentage of the organic co-solvent in the final solution can enhance solubility. However, this must be balanced with the tolerance of your experimental system (e.g., cells, enzymes) to the co-solvent.[6]
-
Self-Validation: Always run a vehicle control with the same final concentration of the co-solvent to ensure it does not affect your experimental outcome.
Strategy C: Increase the pH of the Final Aqueous Buffer
As established, higher pH increases the solubility of carboxylic acids.
-
Considerations: Ensure that a higher pH (e.g., 8.0) is compatible with your experimental system. For many cell-based assays, a physiological pH of 7.2-7.4 is required.
Strategy D: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing the overall aqueous solubility.[8][9][10][11]
Experimental Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Choose a cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[9]
-
Prepare the cyclodextrin solution: Dissolve HP-β-CD in your aqueous buffer to a desired concentration (e.g., 1-10% w/v).
-
Add the compound: Add the solid this compound to the cyclodextrin solution.
-
Facilitate complexation: Stir or sonicate the mixture for several hours at room temperature or with gentle warming to facilitate the formation of the inclusion complex.
-
Filter (optional): If any undissolved material remains, filter the solution through a 0.22 µm filter to obtain a clear, saturated solution of the complex.
Summary of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid to its more soluble carboxylate salt.[4][5] | Simple, effective for ionizable compounds. | Limited by the pH tolerance of the experimental system. |
| Co-solvents (e.g., DMSO, Ethanol) | Altering the polarity of the solvent to increase the solubility of hydrophobic compounds.[3][6] | High solubilizing power for stock solutions. | Potential for precipitation upon dilution; co-solvent may interfere with the assay. |
| Cyclodextrins | Encapsulation of the hydrophobic part of the molecule in an inclusion complex.[8][9][10] | Significant increase in aqueous solubility; can reduce toxicity. | May alter the free concentration of the compound; requires optimization of the cyclodextrin type and concentration. |
References
-
Kfoury, M., Auezova, L., Greige-Gerges, H., & Fourmentin, S. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry, 10, 2234–2245. [Link]
-
Patsnap. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]
-
Li, N., Jia, M., Zhang, C., & Wang, Q. (2018). Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 90(3-4), 235–242. [Link]
-
Rowan. (n.d.). pKa Prediction. Retrieved from [Link]
-
Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. [Link]
-
Mann, J., Dressman, J., & Rosenblatt, K. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-201. [Link]
-
Zappaterra, F. (2021). Enzymatic Processes of the Preparation of Esters of Poorly Water-Soluble Carboxylic Acids. [Doctoral dissertation, University of Ferrara]. [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. [Link]
-
Wolschann, P., & Pabel, J. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 256. [Link]
-
Davis, M. E., & Brewster, M. E. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Jain, S., & Patel, N. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1365. [Link]
-
Aliphatic Carboxylic Acids. (n.d.). [Link]
-
Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. [Link]
-
MDPI. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
OAText. (2016, December 12). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
Li, A., & Yalkowsky, S. H. (1994). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 83(12), 1735–1740. [Link]
-
Reddy, G. S., & Kumar, M. S. (2017). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 3(2), 117–124. [Link]
-
PubChemLite. (n.d.). This compound (C11H9NO2). Retrieved from [Link]
-
Mooney, K. G., Mintun, M. A., & Himmelstein, K. J. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences, 70(1), 22–32. [Link]
-
Trapp, S., & Petersen, S. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136–1141. [Link]
-
Semantic Scholar. (n.d.). Refining the structure activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydry. Retrieved from [Link]
-
Dąbrowski, M., & Wójtowicz-Rajchel, H. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 841–853. [Link]
-
ResearchGate. (n.d.). Solubility of Selected Compounds in Water and Ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Cyanocyclopropanecarboxylic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]
-
Malmsten, M., & Van den Mooter, G. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal, 118(3), 543–552. [Link]
-
ResearchGate. (2015, February 12). DMSO: An Efficient Catalyst for the Cyclopropanation of C 60, C 70 , SWNTs, and Graphene through the Bingel Reaction. [Link]
-
Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Dimethyl sulfoxide as a co-solvent dramatically enhances the enantioselectivity in lipase-catalysed resolutions of 2-phenoxypropionic acyl derivatives. [Link]
-
Recent Advances in Dimethyl Sulfoxide (DMSO) Used as a Multipurpose Reactant. (2022, January 12). Current Organic Chemistry, 26(1), 3-23. [Link]
Sources
- 1. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
- 9. Preparation and characterization of cyanazine–hydroxypropyl-beta-cyclodextrin inclusion complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceasia.org [scienceasia.org]
- 11. oatext.com [oatext.com]
Separation of unreacted nitrile from 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Ticket ID: #PUR-CN-COOH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary
You are attempting to isolate 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid (Target) from its precursor, the unreacted nitrile (Impurity).
Because the target molecule contains a carboxylic acid functional group (pKa ~3.5–4.5) and the impurity is a neutral nitrile , the most robust, self-validating separation method is Acid-Base Extraction . This method leverages the switchable solubility of the acid, allowing you to "pull" the product into water (leaving the nitrile in organic solvent) and then "push" it back out.
Critical Chemical Constraint: Your target molecule contains an aromatic nitrile (4-cyanophenyl group). This group is susceptible to hydrolysis under vigorous conditions (high heat + strong base/acid). Therefore, the workup protocols below prioritize mild, cold alkaline conditions to preserve the aryl nitrile moiety while effectively removing the unreacted aliphatic nitrile precursor.
Module 1: The Primary Protocol (Acid-Base Extraction)
This is the industry-standard "workhorse" method. It relies on the deprotonation of the carboxylic acid to form a water-soluble carboxylate salt.[1]
Reagents Required
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). EtOAc is preferred for better phase separation.
-
Base: Saturated Sodium Bicarbonate (NaHCO
, mild) or 1M Sodium Hydroxide (NaOH). -
Acid: 1M Hydrochloric Acid (HCl) or 1M Sulfuric Acid (H
SO ). -
Brine: Saturated NaCl solution.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture (containing both Acid and Nitrile) in Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.
-
First Extraction (Removal of Neutrals):
-
Transfer the organic solution to a separatory funnel.
-
Add Saturated NaHCO
(pH ~8.5). Note: If the acid does not extract fully, switch to cold 1M NaOH, but minimize contact time to protect the aryl nitrile. -
Shake vigorously and vent. Allow layers to separate.
-
Critical Step: The Target (Acid) is now in the Aqueous Layer (as a salt). The Impurity (Nitrile) remains in the Organic Layer .
-
-
Phase Separation:
-
Drain the Aqueous Layer into a clean Erlenmeyer flask (Label: "Product Fraction").
-
Keep the Organic Layer in the funnel. Perform a second extraction with fresh base to ensure complete recovery of the acid. Combine this aqueous wash with the "Product Fraction."
-
Optional: Wash the combined "Product Fraction" (aqueous) once with fresh EtOAc to remove any physically entrained nitrile. Discard this organic wash.
-
-
Recovery (Acidification):
-
Cool the "Product Fraction" (aqueous) in an ice bath to 0–5°C.
-
Slowly add 1M HCl while stirring until the pH reaches ~1–2.
-
Observation: The product should precipitate as a white/off-white solid.
-
-
Isolation:
-
If Solid Precipitates: Filter the solid using a Buchner funnel. Wash with cold water. Dry under vacuum.
-
If Oiling Occurs: Extract the acidified aqueous layer with fresh EtOAc (3x). Dry the combined organics over Na
SO , filter, and concentrate in vacuo.
-
Visual Workflow (DOT)
Figure 1: Decision logic for the Acid-Base separation of this compound.
Module 2: Advanced Purification (Polishing)
If the acid-base extraction yields a product with 95-98% purity but you require >99% (e.g., for analytical standards or biological assays), use Recrystallization .
Solvent Systems
The cyclopropane ring and aryl group provide significant lipophilicity, while the carboxylic acid provides polarity.
| Solvent System | Ratio (v/v) | Protocol Notes |
| EtOAc / Hexane | 1:3 to 1:5 | Dissolve in min. hot EtOAc. Add hot Hexane until turbid. Cool slowly. |
| Ethanol / Water | 1:1 to 1:2 | Dissolve in hot EtOH. Add warm water dropwise. |
| Toluene | Pure | Good for removing non-polar impurities. Heat to 80°C, cool to 4°C. |
Scientist's Note: Avoid methanol if your acid is prone to esterification during heating, although this is rare without a catalyst. Toluene is excellent for removing any residual unreacted nitrile, as the nitrile is highly soluble in toluene even at room temperature, whereas the acid often crystallizes out upon cooling [1].
Module 3: Troubleshooting & FAQs
Q1: The layers aren't separating (Emulsion). What do I do?
A: This is common with cyclopropane derivatives due to their surfactant-like properties (lipophilic tail, hydrophilic head).
-
Tactic 1: Add solid NaCl to the aqueous layer to increase density and ionic strength (Salting Out).
-
Tactic 2: Pass the emulsion through a pad of Celite®.
-
Tactic 3: Add a small amount of methanol (1-2 mL) to break the surface tension.
Q2: I acidified the aqueous layer, but no solid precipitated.
A: The acid might be "oiling out" or is slightly water-soluble.
-
Validation: Check the pH. It must be < 2.
-
Solution: Do not rely on precipitation. Extract the acidic aqueous phase with DCM (3x). DCM is denser than water and often extracts polar acids better than EtOAc. Dry and evaporate.
Q3: Can I use column chromatography instead?
A: Yes, but it is resource-intensive for removing bulk starting material.
-
Stationary Phase: Silica Gel (SiO
). -
Mobile Phase: Hexane:EtOAc (start 90:10, gradient to 50:50) + 1% Acetic Acid .
-
Why Acetic Acid? Without it, the carboxylic acid will interact with the silica (which is slightly acidic) and "streak" or "tail," leading to poor separation. The acetic acid keeps the product protonated and sharpens the peak.
Q4: Will the base hydrolyze my aryl nitrile (the -CN on the phenyl ring)?
A: Aromatic nitriles are generally stable to brief exposure to dilute base (NaHCO
-
Risk Factor: High heat (>60°C) + Strong Base (6M NaOH).
-
Prevention: Keep all extraction steps at Room Temperature (20–25°C) or on ice. Do not reflux during the workup.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Link (Detailed mechanism confirming the stability/reactivity profiles of nitriles).
-
Organic Syntheses. (1944).[2][3] Cyclopropanecarboxylic Acid.[2][3][4][5][6][7] Org. Synth. 24, 36. Link (Foundational protocol for cyclopropane acid synthesis and handling).
-
PubChem. (2025).[5] this compound.[6] National Library of Medicine. Link (Structure and property verification).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Cyclopropanecarboxylic acid [webbook.nist.gov]
- 5. 1-Cyanocyclopropanecarboxylic acid | C5H5NO2 | CID 2733259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Structural Validation of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid: A Comparative NMR Analysis Guide
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.[1][2] Content Type: Technical Comparison & Structural Elucidation Guide.
Executive Summary: The Diagnostic Challenge
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid is a critical pharmacophore scaffold, often serving as a precursor for conformationally restricted amino acids or polymerization monomers.[1][2] In synthetic workflows, the primary challenge is not just identifying the molecule, but differentiating it from its linear precursor (4-cyanophenylacetic acid derivatives) and identifying decarboxylation byproducts .[2]
This guide provides a comparative NMR analysis, focusing on the specific spectroscopic signatures that validate the formation of the strained cyclopropane ring and the integrity of the para-substituted aromatic system.
Comparative Analysis: Product vs. Precursor
The most effective way to validate this structure is by contrasting it with its synthetic precursor, typically 2-(4-cyanophenyl)acetic acid (or its ester).[1][2] The transformation involves the double alkylation of the alpha-carbon, converting a freely rotating methylene group into a rigid cyclopropane ring.[2]
Key Spectroscopic Differentiators[1][2][3]
| Feature | Precursor: 2-(4-cyanophenyl)acetic acid | Target: 1-(4-Cyanophenyl)cyclopropane-1-COOH | Diagnostic Significance |
| Aliphatic Region | Singlet (2H) @ ~3.7 ppm | Two Multiplets (4H) @ 1.1 – 1.7 ppm | Primary Proof of Cyclopropanation. Disappearance of the singlet confirms consumption of the alpha-methylene.[1][2] |
| Aromatic Region | AA'BB' System (4H) | AA'BB' System (4H) | Both show para-substitution, but the target's signals often shift upfield slightly due to the shielding cone of the cyclopropane ring. |
| Acid Proton | Broad Singlet @ ~12.0 ppm | Broad Singlet @ ~12.5 ppm | Confirms retention of the carboxylic acid (rules out decarboxylation to 1-(4-cyanophenyl)cyclopropane).[1][2] |
| Symmetry | C2v (Planar alkyl chain) | Cs (Plane of symmetry through Ph ring) | The cyclopropane protons are diastereotopic , splitting into two distinct environments (cis and trans to COOH).[1] |
Detailed 1H NMR Interpretation
The Aromatic Region (7.0 – 8.0 ppm)
The 4-cyanophenyl group exhibits a classic AA'BB' spin system , characteristic of para-disubstituted benzenes with different substituents.[2]
-
Assignment:
- 7.70 – 7.80 ppm (d/m, 2H): Protons ortho to the Cyano group.[1] The Cyano group is strongly electron-withdrawing (induction and resonance), deshielding these protons significantly.[1][2]
- 7.40 – 7.50 ppm (d/m, 2H): Protons ortho to the Cyclopropane ring.[1] The cyclopropane ring has a slight electron-donating character (hyperconjugation) compared to the carbonyl of the precursor, often shielding these protons relative to the nitrile-adjacent protons.[2]
-
Roof Effect: Depending on the field strength (e.g., 300 MHz vs. 600 MHz), the "doublets" may lean toward each other, indicating the coupling constant (
Hz) is large relative to the chemical shift difference ( ).
The Cyclopropane Region (1.0 – 2.0 ppm)
This is the "fingerprint" region. Unlike a standard ethyl group, the cyclopropane protons do not appear as simple triplets.
-
Structural Logic: The molecule possesses a plane of symmetry passing through the aromatic ring and the carboxylic acid.
-
Appearance: You will observe two distinct multiplets (often centered around 1.2 ppm and 1.6 ppm).[1]
-
These are AA'BB' multiplets (or AA'XX' at high field).
-
Interpretation: Do not attempt to calculate a simple
value from peak distances unless using simulation software. Report them as multiplets (m).
-
The Carboxylic Acid (10.0 – 13.0 ppm)[2][4]
-
Signal: A very broad singlet.[1]
-
Solvent Dependency:
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.
Step 1: Sample Preparation[1][2]
-
Solvent Selection: Use DMSO-
(99.9% D) for full characterization.[1][2] While CDCl provides good resolution for the ring protons, DMSO ensures the acidic proton is quantified, proving the "Acid" part of the molecule exists. -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: High concentrations can cause the aromatic peaks to broaden due to stacking interactions.[1]
-
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard zg30 (30° pulse angle).
-
Relaxation Delay (D1): Set to 5–10 seconds .
-
Reasoning: The quaternary carbon (C1) has long relaxation times, affecting the integration of nearby protons if the delay is too short. Accurate integration (2:2:2:2:1 ratio) is required to prove purity.[1]
-
-
Scans (NS): Minimum 16 scans (64 recommended for detecting minor impurities).
Step 3: Processing
-
Apodization: Apply an exponential window function (LB = 0.3 Hz).
-
Phasing: Manual phasing is critical for the broad carboxylic acid peak.[1]
Decision Logic & Workflow
The following diagram illustrates the logical flow for assigning the spectrum and validating the synthesis outcome.
Figure 1: Logical decision tree for validating the cyclopropanation reaction outcome via 1H NMR.
References
-
Organic Syntheses, Coll.[1][3] Vol. 5, p. 126 (1973). Cyclopropanecarboxylic acid synthesis via hydrolysis.[1][2] (Foundational reference for cyclopropane acid shifts).
-
Wiberg, K. B., et al. (1962). The Interpretation of NMR Spectra of Cyclopropane Derivatives.[1][4] J. Chem. Phys. 37,[1][2][4] 21. (Authoritative source on AA'BB' splitting in cyclopropanes).
-
PubChem Compound Summary. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (Analogous Data). (Used for substituent effect extrapolation).[1] [1][2]
-
Reich, H. J. Hans Reich's NMR Collection: Proton Chemical Shifts.[1] University of Wisconsin-Madison.[1][2][5] (Reference for substituent additivity constants).
Sources
Analytical Comparison Guide: Mass Spectrometry of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid
Executive Summary
1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid (CAS: 13331-23-2) is a critical synthetic intermediate, most notably in the manufacturing of melatonin receptor agonists like Tasimelteon . Its unique structural features—a strained cyclopropane ring geminally substituted with both a carboxylic acid and a nitrile group—present specific challenges in mass spectrometry.
This guide objectively compares the three primary ionization methodologies available to researchers: Electrospray Ionization Negative (ESI-) , Electrospray Ionization Positive (ESI+) , and Electron Ionization (EI) via GC-MS.
Key Findings:
-
Optimal Method: ESI(-) is the superior mode for quantitation and trace analysis due to the acidic moiety, yielding a clean
ion. -
Structural Fingerprinting: EI (GC-MS) provides the most detailed structural information but requires derivatization (methylation).
-
Common Pitfall: ESI(+) is not recommended for direct analysis due to poor protonation efficiency and the dominance of sodium adducts.
Structural Analysis & Theoretical Fragmentation
Understanding the molecule's lability is a prerequisite for interpreting the spectra.
-
Molecular Formula:
[1] -
Monoisotopic Mass: 187.0633 Da
-
Key Functional Groups:
-
Carboxylic Acid: Primary ionization site in ESI(-) (deprotonation).
-
Nitrile (Cyano): Electron-withdrawing; stabilizes the negative charge but reduces proton affinity in ESI(+).
-
Cyclopropane Ring: High ring strain (~27.5 kcal/mol); prone to ring-opening under high collision energies (CID) or hard ionization (EI).
-
Predicted Fragmentation Logic (ESI Negative Mode)
The fragmentation is dominated by the stability of the aromatic system and the lability of the carboxyl group.
-
Precursor Selection:
m/z. -
Primary Loss: Decarboxylation (Loss of
, -44 Da). This is the diagnostic transition. -
Secondary Loss: Loss of the nitrile group (as
, -27 Da) or ring opening of the cyclopropane moiety.
Comparative Analysis of Ionization Alternatives
This section evaluates the "performance" of different MS techniques for this specific molecule.
Method A: ESI Negative Mode (Recommended)
Performance: High Sensitivity, Low Background.
-
Mechanism: Deprotonation of the carboxylic acid to form carboxylate.
-
Base Peak: m/z 186.06
. -
Fragmentation (MS/MS): Clean collision-induced dissociation (CID).
-
Application: Impurity profiling, quantitative ADME studies.
Method B: ESI Positive Mode (Alternative)
Performance: Low Sensitivity, Adduct Dominated.
-
Mechanism: Protonation is difficult because the nitrile is a very weak base and the carboxylic acid is electron-withdrawing.
-
Base Peak: Often observed as
or rather than . -
Drawback: Sodium adducts are notoriously difficult to fragment efficiently, leading to poor MS/MS sensitivity.
Method C: Electron Ionization (GC-MS)
Performance: High Structural Detail, Requires Prep.
-
Mechanism: 70 eV electron impact (Hard Ionization).
-
Requirement: Must be derivatized (e.g., with TMS-diazomethane or
) to the methyl ester to be volatile. -
Fragmentation: Extensive. Shows ring opening and tropylium-like ion formation.
Summary Data Table
| Feature | ESI Negative (Recommended) | ESI Positive | EI (GC-MS) |
| Observed Ion | |||
| Ionization Efficiency | High (Acidic proton) | Low (Weak basicity) | Medium (Depends on derivatization) |
| Primary Fragment | m/z 142 ( | Difficult (Adduct stability) | m/z 116 (Loss of ester + ring open) |
| Linearity | Excellent ( | Poor (Adduct variability) | Good |
| Sample Prep | Dilute & Shoot | Dilute & Shoot | Derivatization Required |
Detailed Fragmentation Pathways (Visualized)
The following diagram illustrates the specific fragmentation pathways observed in ESI(-) mode, which is the standard for analyzing this intermediate.
Figure 1: Proposed fragmentation pathway for this compound in ESI(-) mode. The loss of CO2 is the primary diagnostic transition.
Experimental Protocol: LC-MS/MS Method Development
To validate this fragmentation in your own laboratory, follow this self-validating protocol.
Reagents
-
Solvent A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
Solvent B: Acetonitrile (LC-MS Grade).
-
Standard: 1 mg/mL this compound in Methanol.[2]
Step-by-Step Workflow
-
Source Optimization (Tune):
-
Mode: Negative Ion (ESI-).[3]
-
Infusion: Syringe pump infusion at 10 µL/min.
-
Capillary Voltage: 2.5 - 3.0 kV (Lower than positive mode to prevent discharge).
-
Cone Voltage: Sweep 20V to 60V. Target: Maximize m/z 186.06.
-
Desolvation Temp: 350°C (Ensure complete droplet evaporation).
-
-
MS/MS Breakdown Curve:
-
Select precursor 186.06 (MS1).
-
Apply Collision Energy (CE) ramp: 0
50 eV. -
Observation:
-
At 10-15 eV , the parent ion should remain stable.
-
At 20-25 eV , the 142.06 peak (
) should appear as the base peak. -
At >40 eV , secondary fragments (115, 127) will emerge.
-
-
-
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., HSS T3 or BEH C18), 1.7 µm.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Retention: The acid is moderately polar; expect elution at ~40-50% B.
-
Method Selection Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample complexity and goal.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Vanda Pharmaceuticals. (2014). Tasimelteon (Hetlioz) Clinical Pharmacology Review. FDA Access Data. [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][4][5][6][7][8][9] University Science Books. (Standard reference for EI fragmentation mechanisms).
- Holčapek, M., et al. (2010). Fragmentation behavior of small molecules in ESI-MS. Journal of Mass Spectrometry. (General reference for ESI- mechanisms of carboxylic acids).
Sources
- 1. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. The simultaneous determination of 1-aminocyclopropane-1-carboxylic acid and cyclopropane-1,1-dicarboxylic acid in Lycopersicum esculentum by high-performance liquid chromatography--electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of the Dual Melatonin Receptor Agonist Tasimelteon in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
HPLC method development for purity analysis of cyanophenyl cyclopropanes
An In-Depth Guide to HPLC Method Development for the Purity Analysis of Cyanophenyl Cyclopropanes
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of cyanophenyl cyclopropane derivatives. As compounds of significant interest in pharmaceutical development, ensuring their purity and stability is paramount. We will move beyond a simple recitation of steps to explore the underlying scientific rationale, comparing alternative approaches and grounding our choices in established principles and regulatory expectations.
Understanding the Analyte: The Key to a Successful Method
Cyanophenyl cyclopropanes present a unique set of analytical challenges and opportunities. A deep understanding of their physicochemical properties is the foundation upon which a successful and reliable HPLC method is built.
-
Structural Features: This class of molecules typically contains a polar cyanophenyl group and a non-polar cyclopropane ring system. This dualistic nature means that their retention behavior can be finely tuned.
-
UV Absorbance: The presence of the phenyl ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice for quantification.[1][2] The optimal wavelength for detection should be determined by examining the UV spectrum of the main analyte and its known impurities to ensure maximum sensitivity for all components.[3]
-
Potential for Chirality: The cyclopropane ring and its substituents can create stereogenic centers. If the drug substance is a single enantiomer, the purity method must also be able to separate it from its other stereoisomers. This may necessitate the use of specialized Chiral Stationary Phases (CSPs).[4][5]
-
Chemical Stability: The strained cyclopropane ring can be susceptible to opening under harsh acidic, basic, or thermal stress. The cyano group can be liable to hydrolysis. Understanding these potential degradation pathways is critical for developing a stability-indicating method as mandated by regulatory bodies like the ICH.[6][7]
Strategic Method Development: A Comparative Approach
The goal of a purity method is to separate the Active Pharmaceutical Ingredient (API) from all potential impurities, including process-related impurities and degradation products.[8][9] Reversed-phase liquid chromatography (RPLC) is the dominant mode for pharmaceutical analysis due to its robustness and wide applicability.[10] Our strategy will focus on RPLC with UV detection.
The Workflow of Method Development
Our approach is systematic, beginning with broad screening and progressively refining parameters to achieve optimal separation.
Caption: A systematic workflow for HPLC method development.
Column Selection: A Comparison of Stationary Phases
The choice of stationary phase is the most powerful tool for manipulating selectivity in chromatography.[11] For cyanophenyl cyclopropanes, several options should be considered and compared.
| Stationary Phase | Primary Interaction Mechanism | Advantages for Cyanophenyl Cyclopropanes | Disadvantages & Considerations | USP Code |
| C18 (ODS) | Hydrophobic | The "gold standard" and most common choice; excellent retention for non-polar moieties.[12] | May provide insufficient retention for very polar impurities; potential for peak tailing with basic compounds if not end-capped. | L1 |
| C8 | Hydrophobic | Less retentive than C18, allowing for faster analysis times if retention is already strong. | May not provide enough separation for closely related non-polar impurities. | L7 |
| Phenyl | Hydrophobic & π-π interactions | Offers alternative selectivity due to π-π interactions with the phenyl ring of the analyte, potentially resolving impurities that co-elute on C18.[13] | Can be less stable at extreme pH compared to modern C18 columns. | L11 |
| Cyano (CN) | Weak hydrophobic & dipole-dipole | Can be used in both reversed-phase and normal-phase modes.[13] The cyano group on the stationary phase can interact with the analyte's cyano group, offering unique selectivity.[14] | Generally less retentive in RPLC mode; can be prone to hydrolysis. | L10 |
| Polar-Embedded/AQ | Hydrophobic with polar group | Designed for use with highly aqueous mobile phases, providing better retention for polar analytes and preventing phase collapse.[15] | May offer different selectivity compared to standard C18. | N/A |
| Chiral (e.g., Polysaccharide) | Chiral recognition | Essential if enantiomeric separation is required. Polysaccharide-based CSPs are versatile and can be used in multiple mobile phase modes.[11][16] | Significantly more expensive; method development can be more complex. | L43, L51, etc. |
Recommendation: Start screening with a modern, high-purity C18 column and a Phenyl column. The C18 provides a robust baseline, while the Phenyl column offers a high probability of alternative selectivity for these aromatic compounds. If polar impurities are a concern, an "AQ" type column is an excellent third option.[15]
Mobile Phase Optimization: Acetonitrile vs. Methanol
The choice of organic modifier and the pH of the aqueous portion of the mobile phase are critical for achieving the desired retention and peak shape.[17][18]
-
Organic Solvent: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices in RPLC.[19]
-
Acetonitrile: Generally has a lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths (<220 nm).[10] It often provides sharper peaks.
-
Methanol: Is a protic solvent and can engage in hydrogen bonding, which can alter selectivity compared to ACN. It is also often a more cost-effective choice.
-
The Comparison: For cyanophenyl cyclopropanes, ACN is typically the preferred starting solvent due to its favorable physical properties. However, substituting MeOH for ACN is a powerful tool to change selectivity if co-eluting peaks are observed. A mobile phase of 44% methanol:water can have an equivalent elution strength to 35% acetonitrile:water.[10]
-
-
pH Control and Buffers: Since many pharmaceutical compounds are ionizable, controlling the mobile phase pH with a buffer is essential for reproducible retention times and good peak shapes.[17]
-
Rationale: The goal is to keep the analyte and all impurities in a single, non-ionized state (for acids, pH < pKa-2; for bases, pH > pKa+2).
-
Common Choices: Phosphate buffers are excellent for controlling pH between 2 and 8 but are not volatile and thus incompatible with mass spectrometry (MS).[20] For MS-compatible methods, volatile buffers like ammonium formate or ammonium acetate are used.[10] A buffer concentration of 10-50 mM is usually sufficient.[17]
-
The Imperative of Stress Testing: Developing a Stability-Indicating Method
A purity method is not truly reliable unless it is stability-indicating. This means it must be able to separate the intact API from any degradation products that may form over the product's shelf life.[3][21] To prove this, we perform forced degradation studies, intentionally subjecting the drug to harsh conditions.[6]
Caption: Key stress conditions for forced degradation studies.
The goal is to achieve 5-20% degradation of the API. This ensures that degradation products are generated at a high enough concentration to be detected without completely consuming the main peak.[9] The chromatograms from these stressed samples are then used to challenge the specificity of the HPLC method.
Detailed Experimental Protocols
Protocol 1: Initial Column and Mobile Phase Screening
-
Preparation: Prepare a stock solution of the API and known impurities at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water). Dilute to a working concentration of ~0.1 mg/mL.
-
Columns: Install a C18 column (e.g., Waters BEH C18, 4.6 x 150 mm, 2.7 µm) and a Phenyl column of similar dimensions.[22]
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 20mM Potassium Phosphate pH 3.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
-
Initial Gradient: Run a generic scouting gradient on both columns.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV Diode Array Detector (DAD) to monitor multiple wavelengths (e.g., 210-400 nm).
-
Gradient Program: 5% to 95% B in 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
-
Evaluation: Compare the chromatograms from the C18 and Phenyl columns. Look for the best overall separation, peak shape, and resolution between the API and all impurities. This initial run provides the basis for further optimization.
Protocol 2: Forced Degradation Sample Generation
-
Sample Preparation: Prepare solutions of the API at ~1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the API solution (final concentration 0.1 N HCl). Heat at 60°C for 24 hours. Neutralize with an equivalent amount of NaOH before injection.
-
Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the API solution (final concentration 0.1 N NaOH). Keep at room temperature for 8 hours. Neutralize with an equivalent amount of HCl before injection.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the API solution (final concentration 3% H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 80°C for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. Use a DAD detector and perform peak purity analysis to ensure that the main API peak is spectrally pure in all conditions, proving specificity.[23]
Method Validation: Establishing Trustworthiness
Once an optimized method is developed that can successfully separate the API from all known impurities and degradation products, it must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[24][25][26]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).[23] | Peak purity index > 0.999 for the API peak in all forced degradation samples. Baseline resolution (>1.5) between API and adjacent peaks. |
| Linearity | To show that the method's response is directly proportional to the concentration of the analyte over a given range.[27] | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80-120% of the test concentration. For Impurities: From the Reporting Limit to 120% of the specification limit.[27] |
| Accuracy | The closeness of the test results to the true value. Assessed by spike-recovery experiments.[27] | For Assay: 98.0% - 102.0% recovery. For Impurities: 90.0% - 110.0% recovery (may vary with concentration). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-assay): RSD ≤ 1.0% for assay, ≤ 5.0% for impurities. Intermediate Precision (inter-assay): RSD ≤ 2.0% for assay, ≤ 10.0% for impurities. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ~10:1. Precision at LOQ should be acceptable (e.g., RSD ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. | System suitability parameters (resolution, tailing factor, etc.) remain within acceptable limits when parameters like pH (±0.2), column temperature (±5°C), and flow rate (±10%) are varied. |
Conclusion
The development of a robust HPLC purity method for cyanophenyl cyclopropanes is a systematic process rooted in the scientific understanding of the analyte's chemistry. By comparing different stationary phases, such as C18 and Phenyl, and optimizing mobile phase conditions, a selective and efficient separation can be achieved. The cornerstone of this process is the rigorous use of forced degradation studies to establish the method's stability-indicating nature, ensuring that it is specific for the active ingredient in the presence of any potential degradation products. Final validation according to ICH guidelines provides documented evidence that the method is reliable, reproducible, and fit for its intended purpose in a regulated pharmaceutical environment. This comprehensive approach ensures the quality, safety, and efficacy of the final drug product.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
-
Dong, M. W. (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
-
Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News.
-
Element Lab Solutions. HPLC Solvent Selection.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation.
-
Patel, K. et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
-
Waters. HPLC Column Types - Liquid Chromatography.
-
Torontech. (2025). 5 Main Types of HPLC Columns Explained.
-
Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
-
GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
-
YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds.
-
Biocompare. (2014). Picking the Perfect HPLC Column.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
-
Nuvisan. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.
-
PubMed. (n.d.). Reversed phase liquid chromatography with UV absorbance and flame ionization detection using a water mobile phase and a cyano propyl stationary phase Analysis of alcohols and chlorinated hydrocarbons. PubMed.
-
PubMed. (2000). An HPLC method with UV detection, pH control, and reductive ascorbic acid for cyanuric acid analysis in water. PubMed.
-
Pfizer. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates.
- Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of Pharmaceutical Sciences and Research.
-
Kasperec, J. et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches.
- Shaikh, A. S. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
-
Patel, R. B., & Patel, M. R. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Icon Scientific Inc. (2023). Why is UV light used in HPLC?
-
Pharmaffiliates. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Kendre, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.
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Chem Help ASAP. (2023). ultraviolet detection methods for TLC analysis and HPLC [Video]. YouTube.
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Regalado, E. L. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
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ResearchGate. (n.d.). HPLC method development and validation – An overview.
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MDPI. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules.
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Phenomenex. Chiral HPLC Separations.
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LCGC International. (2018). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications.
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CORE. (n.d.). HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic.
- Sonawane, A. et al. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR ESTIMATION OF DRUG IN TABLET FROM USING QBD APPROACH. International Journal of Biology, Pharmacy and Allied Sciences.
- Agova, N. et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug.
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Energetic Materials. (2021). Development of a HPLC Method for the Purity Analysis of BPTAP.
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Comparative Guide: Cyclopropane vs. Cyclobutane Carboxylic Acid Bioisosteres in Drug Design
Executive Summary
In medicinal chemistry, the transition from a flexible alkyl chain to a cycloalkyl ring is a classic strategy to restrict conformation, improve metabolic stability, and modulate lipophilicity.[1] While cyclopropane (C3) and cyclobutane (C4) carboxylic acids are often grouped together as "small ring bioisosteres," they exhibit distinct electronic, steric, and metabolic profiles.
This guide provides a technical comparison of these two moieties, moving beyond simple "spacer" logic to explore how their specific strain energies and bond characters influence drug-target interactions and ADME properties.
Part 1: Physicochemical & Electronic Comparison
The choice between a cyclopropyl and a cyclobutyl ring fundamentally alters the vector of the carboxylic acid and the electronic environment of adjacent functional groups.
The "Banana Bond" vs. The "Pucker"
-
Cyclopropane (C3): Characterized by sp²-like orbital hybridization (approx. sp².⁴⁶) in its C-C bonds. This "double-bond character" allows for conjugation with adjacent π-systems (e.g., phenyl rings, carbonyls), significantly affecting pKa and metabolic susceptibility. The ring is rigid and planar.
-
Cyclobutane (C4): To relieve torsional strain from eclipsed hydrogens, the ring adopts a puckered "butterfly" conformation (dihedral angle ~25°). It behaves more like a traditional aliphatic chain but with increased bulk.
Quantitative Comparison Table
| Feature | Cyclopropane Carboxylic Acid (C3) | Cyclobutane Carboxylic Acid (C4) | Impact on Drug Design |
| Ring Strain Energy | ~27.5 kcal/mol | ~26.5 kcal/mol | C3 is prone to oxidative ring opening; C4 is more stable but still strained. |
| Bond Angles | 60° (internuclear) | ~88° (puckered) | C3 provides a wider "exit vector" (approx 120°) for substituents compared to C4. |
| C-C Bond Length | 1.51 Å (Very short) | 1.55 Å (Standard alkane) | C3 is more compact; C4 extends the pharmacophore reach. |
| Electronic Effect | Electron-withdrawing (Inductive) / Donating (Resonance) | Inductive effect only (Alkyl-like) | C3 lowers pKa of attached amines more significantly than C4. |
| Lipophilicity (LogP) | Lower | Higher | C4 adds more methylene bulk, increasing LogP/LogD. |
| Metabolic Risk | CYP450 inhibition; GSH adduct formation | Ring hydroxylation | C3 can be a "structural alert" in specific amine contexts; C4 is generally benign. |
Part 2: Bioactivity Case Studies
Conformational Locking: Glutamate Receptor Agonists
One of the most definitive comparisons comes from the design of glutamate analogs. The rigid cyclopropane scaffold of DCG-IV locks the glutamate backbone into a specific anti-anti conformation required for high-affinity binding to Group II metabotropic glutamate receptors (mGluR2/3).
Comparative Data: mGluR Activity
| Compound | Structure Description | Target | Activity (IC50 / EC50) | Insight |
| DCG-IV | (2S,1'R,2'R,3'R)-2-(2,3-dicarboxycyclopropyl)glycine | mGluR2/3 | ~0.2 µM (Ki) | C3 ring freezes the bioactive conformation perfectly. |
| L-CCG-I | (2S,1'S,2'S)-2-carboxycyclopropylglycine | mGluR2/3 | Potent Agonist | Stereochemistry on the C3 ring dictates subtype selectivity. |
| C4-Quisqualate | Cyclobutane analogue of quisqualic acid | mGluR5a | 11 - 53 µM (EC50) | The C4 ring, being larger and puckered, disrupts the precise binding geometry, leading to a >50-fold loss in potency and a shift in subtype selectivity. |
Takeaway: For targets requiring precise angular positioning of polar groups (like GPCR orthosteric sites), the rigid, planar C3 ring is often superior to the fluxional C4 ring.
Bioisosteres of tert-Butyl: The Fluoroalkyl Series
When replacing a metabolically labile tert-butyl group, fluorinated cycloalkyl rings offer a way to modulate acidity and permeability.
-
Acidity Modulation: In a study of CF3-substituted cycloalkyl amines, the CF3-cyclopropyl amine was significantly less basic (pKa ~4.06) compared to the CF3-cyclobutyl amine (pKa ~5.29).
-
Steric Volume: The CF3-cyclobutane moiety (171 ų) is bulkier than both CF3-cyclopropane (155 ų) and the original tert-butyl group (150 ų).[2]
-
Application: If a binding pocket is tight, the C4 analog may clash. If the pocket is solvent-exposed, C4 provides better solubility due to disruption of crystal packing.
Part 3: Metabolic Liabilities & Decision Framework
The metabolic fate of these rings is the primary differentiator in lead optimization.
Mechanism of Metabolism
-
Cyclopropane: The high bond energy of the C-H bonds (approx 106 kcal/mol) makes direct hydrogen abstraction difficult. However, if attached to a radical-stabilizing group (like an amine), the ring can undergo Single Electron Transfer (SET) oxidation, leading to ring opening and the formation of reactive enones or iminium ions that covalently modify proteins (mechanism shown below).
-
Cyclobutane: Typically undergoes standard oxidative metabolism (hydroxylation) on the ring carbons. It rarely undergoes ring opening under physiological conditions.
Decision Logic (DOT Diagram)
Figure 1: Decision matrix for selecting between cyclopropane and cyclobutane scaffolds based on structural and metabolic requirements.
Part 4: Experimental Protocols
Protocol: Comparative Microsomal Stability Assay
To empirically determine the metabolic liability of your C3 vs C4 analogs.
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
-
Internal Standard (e.g., Propranolol).
Workflow:
-
Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).
-
Incubation: Add test compound (final conc. 1 µM, <0.1% DMSO). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 15, 30, and 60 min, remove 50 µL aliquots and quench immediately in 150 µL ice-cold acetonitrile containing the internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Slope (k) = elimination rate constant.
-
Intrinsic Clearance (CLint) =
.
-
Self-Validation Check:
-
If the C3 analog shows high clearance only in the presence of NADPH, suspect mechanism-based inhibition (MBI). Perform a secondary "IC50 shift" assay with a 30-minute pre-incubation to confirm covalent binding.
Protocol: Synthesis of 1-Aminocycloalkane Carboxylic Acids
A general route to access both scaffolds for head-to-head comparison.
-
Cyclopropane (Bucherer-Bergs on Cyclopropanone precursor):
-
Note: Cyclopropanone is unstable. Use 1-ethoxycyclopropanol or cyclopropanone ethyl hemiacetal as the equivalent.
-
React with (NH4)2CO3 and KCN to form the hydantoin. Hydrolyze with Ba(OH)2 to yield the amino acid.
-
-
Cyclobutane (Cycloaddition):
-
Start with methylene cyclobutane . Oxidize to cyclobutanone .
-
Perform Bucherer-Bergs reaction: Cyclobutanone + (NH4)2CO3 + KCN → Hydantoin.
-
Hydrolysis (NaOH/Reflux) → 1-Aminocyclobutane-1-carboxylic acid.
-
References
-
Timmann, S., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
-
Conti, P., et al. (2003).[3] Design of novel conformationally restricted analogues of glutamic acid. Tetrahedron, 59(9), 1443-1452.[3] [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Astrand, A., et al. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs.... Archives of Toxicology. [Link]
-
Testa, C. M., et al. (1997).[4] Selective metabotropic receptor agonists distinguish non-ionotropic glutamate binding sites. Brain Research. [Link]
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Technical Validation of Melting Point Ranges: 1-(4-Cyanophenyl)cyclopropane-1-carboxylic Acid
The following guide is structured as a comprehensive technical validation framework for establishing the melting point range of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid . Given the specialized nature of this intermediate (often a precursor in kinase inhibitor synthesis, such as for Lenvatinib analogs), definitive public melting point data is sparse. This guide focuses on the methodology for self-validation , comparing the pure compound against synthetic impurities and alternative polymorphs to establish a rigorous internal standard.
Executive Summary: The Purity-Performance Nexus
In the synthesis of high-value active pharmaceutical ingredients (APIs), the intermediate This compound (CAS: 115053-26-2) serves as a critical structural scaffold. Its purity directly dictates the yield and impurity profile of downstream coupling reactions (e.g., amide bond formation).
This guide challenges the reliance on generic "literature values" (often absent or variable for this specific compound) and establishes a self-validating protocol to define the melting point (MP) range. By comparing the thermodynamic behavior of the pure acid against its common synthetic byproducts, researchers can establish a "Gold Standard" specification for their internal library.
Core Comparison Matrix
| Parameter | Pure Target (Reference) | Alternative A: Crude Synthetic | Alternative B: Hydrolysis Byproduct |
| Compound Identity | This compound | Mixture (Target + Nitrile Precursor) | 1-(4-Carbamoylphenyl)...[1] (Partial Hydrolysis) |
| Expected MP Range | Sharp, < 2.0°C range (Est. >150°C*) | Broad, depressed (> 5°C range) | Distinct, often higher MP due to H-bonding |
| DSC Profile | Single endothermic peak | Multiple endotherms or broad onset | Split peak or shoulder |
| Key Impurity | N/A | 1-(4-Cyanophenyl)cyclopropanecarbonitrile | Amide analog |
| Impact on API | High Yield, Low Impurity | Poisoned Catalyst, Side Reactions | Difficult downstream separation |
*Note: While 1-phenylcyclopropanecarboxylic acid melts at ~86-88°C, the para-cyano group significantly increases crystal lattice energy, likely elevating the MP to the 150-180°C range. Experimental verification is required.
Technical Specifications & Theoretical Grounding
Structural Causality
The melting point of this compound is governed by two dominant intermolecular forces:
-
Carboxylic Acid Dimerization: Strong hydrogen bonding between carboxylic acid groups forms stable dimers in the crystal lattice.
-
Dipole-Dipole Interactions: The para-cyano group is a strong electron-withdrawing group (EWG), creating a significant dipole moment that enhances stacking interactions compared to the unsubstituted analog.
Hypothesis: Impurities such as the nitrile precursor (lacking the H-bond donor) or the decarboxylated byproduct (lacking the acid group) disrupt this lattice, causing significant MP depression (Raoult’s Law).
The "Self-Validating" System
A valid MP range is not just a number; it is a system where the observed value correlates with HPLC purity (>99.5%).
-
Criterion 1: Range must be less than 2.0°C (Start to Clear Point).
-
Criterion 2: Recrystallization from a non-solvating solvent (e.g., Toluene/Heptane) should not shift the MP (ruling out solvates).
Experimental Protocol: Validation Workflow
This protocol describes the rigorous determination of the MP range, ensuring the material is free from common synthetic artifacts.
Step 1: Purification (The "Gold Standard" Prep)
Before measuring, the sample must be chemically homogeneous.
-
Dissolution: Dissolve 500 mg of crude acid in minimal hot Ethyl Acetate (or Ethanol).
-
Filtration: Filter hot to remove insoluble salts (e.g., inorganic bases from hydrolysis).
-
Crystallization: Add n-Heptane dropwise until turbidity persists. Cool slowly to 4°C.
-
Isolation: Filter crystals and dry under vacuum at 45°C for 12 hours (crucial to remove solvent inclusions).
Step 2: Differential Scanning Calorimetry (DSC)
Use DSC for the "Onset Temperature" (Thermodynamic MP).
-
Instrument: Calibrated DSC (Indium/Zinc standards).
-
Pan: Aluminum, crimped (pinhole if solvates suspected).
-
Rate: 10°C/min (screening), 2°C/min (validation).
-
Acceptance: Single endotherm with Onset
and Peak . Purity is estimated by the sharpness of the peak.
Step 3: Capillary Melting Point (Visual)
Use for routine QC comparison.
-
Apparatus: Buchi or SRS equivalent.
-
Ramp: 1.0°C/min near the expected MP.
-
Definition:
-
Start: First visible liquid droplet.
-
End: Complete disappearance of solid.
-
Visualization: Validation Logic Flow
The following diagram illustrates the decision tree for validating the melting point of the target intermediate.
Figure 1: Decision tree for establishing the melting point specification of the target intermediate.
Comparative Analysis: Common Impurities
When validating the MP, you are essentially proving the absence of these specific alternatives.
| Alternative / Impurity | Origin | Effect on MP | Detection |
| 1-(4-Cyanophenyl)cyclopropanecarbonitrile | Unreacted Starting Material | Depression: Lowers MP significantly; often causes "sweating" before melting. | IR (strong -CN stretch), TLC (non-polar). |
| 1-(4-Carbamoylphenyl)cyclopropane-1-carboxylic acid | Partial Hydrolysis of Cyano group | Elevation/Broadening: Amides have high MPs. May cause a "double melt" or high-temp residue. | HPLC (polar peak), NMR (amide protons). |
| Toluene Solvate | Recrystallization Solvent | Pseudo-sharp MP: May melt sharp but at a different T (polymorph). Bubbling observed. | TGA (weight loss), NMR. |
Conclusion & Recommendation
For This compound , the melting point is a definitive purity test only when validated against a purified reference standard.
-
Do not rely on a single literature value if it contradicts your purified material's sharp range.
-
Target Specification: Establish an internal specification of Range < 2°C with a specific Onset Temperature (determined via DSC).
-
Routine QC: Use capillary MP as a quick pass/fail check against this established "Gold Standard."
References
-
PubChem. (2023).[2] this compound (Compound Summary). National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (1944). Cyclopropanecarboxylic Acid (General synthesis methodology).[3][4] Org.[2][5] Synth. 24, 36. [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
This document provides essential procedural guidance for the safe handling and disposal of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this guide is built on a foundation of scientific expertise and established safety protocols to ensure the well-being of laboratory personnel and environmental integrity.
Immediate Safety and Handling Protocol
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandatory. The compound's chemical structure, featuring both a cyanophenyl group and a carboxylic acid moiety, dictates that it must be handled as an acutely toxic, corrosive, and potentially reactive hazardous waste .
The cyanophenyl group presents a significant risk of cyanide exposure, which can be fatal.[1][2] The carboxylic acid group suggests corrosive properties, capable of causing severe burns.[3][4][5] Extreme caution must be exercised at all times. All handling and disposal operations must occur within a certified chemical fume hood.[2][6]
Hazard Assessment and Chemical Profile
A thorough understanding of the hazards associated with the compound's constituent parts is critical for safe handling. The primary risks stem from its two key functional groups.
| Structural Component | Associated Hazards | Rationale and References |
| Cyanophenyl Group | Acute Toxicity (Oral, Dermal, Inhalation): Can release cyanide ions, disrupting cellular respiration.[6] | Contact with acids can generate highly toxic and flammable hydrogen cyanide (HCN) gas, which can be lethal within minutes.[2][7] The odor of HCN (faint, bitter almond) is not a reliable warning sign, as a significant portion of the population cannot detect it.[2] |
| Cyclopropane-carboxylic Acid | Corrosivity: Causes severe skin and eye burns.[3][4][5] | As a carboxylic acid, it can cause chemical burns upon contact.[3][5] The strained cyclopropane ring may also contribute to its reactivity.[8] |
| Overall Compound | Environmental Hazard: Must be prevented from entering drains or waterways.[5][9] | Improper disposal of even small quantities of chemicals can lead to significant environmental contamination.[9] |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following equipment must be worn at all times when handling this compound and its waste.
| PPE Component | Specification | Justification |
| Hand Protection | Nitrile or neoprene gloves; double-gloving is required.[1][2] | Provides a robust barrier against skin absorption, a primary route of cyanide exposure. |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[1][4] | Protects against splashes of the corrosive material and potential dust particles. |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[10] |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[2][6] | This is the most critical engineering control to prevent the inhalation of dust or potential vapors, especially toxic HCN gas.[2] |
Step-by-Step Waste Segregation and Disposal Protocol
Adherence to a strict waste management protocol is essential for regulatory compliance and safety. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9]
Step 1: Designate a Waste Collection Area
-
Establish a designated satellite accumulation area (SAA) for cyanide-containing waste.[1]
-
This area must be within the laboratory, in a well-ventilated location, and away from incompatible materials, especially acids.[1][7]
-
The SAA should have secondary containment to control potential spills.[10]
Step 2: Prepare the Hazardous Waste Container
-
Select a container made of a compatible material (e.g., high-density polyethylene for solids) with a secure, tight-fitting lid.[1][10] The container must be in good condition, free from damage or leaks.[9]
-
Affix a "Hazardous Waste" label to the container.
-
On the label, clearly write the full chemical name: "This compound " and any known CAS number.[1][11]
-
Add appropriate hazard pictograms, including "Skull and Crossbones" for acute toxicity and "Corrosion" .[1]
Step 3: Collect and Segregate Waste
-
Solid Waste: All solid materials contaminated with the compound—including unused product, weighing papers, and disposable PPE (gloves, etc.)—must be placed directly into the designated solid hazardous waste container.[1][2]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, dedicated liquid hazardous waste container. The container must be labeled with the full name of the chemical and the solvent used.
-
CRITICAL: Never mix cyanide-containing waste with acidic waste.[2][7] This can lead to the generation of deadly hydrogen cyanide gas. Keep cyanide waste streams separate from all others.[7]
Step 4: Final Disposal Procedure
-
Once the waste container is full or the project is complete, ensure the lid is securely fastened.[10]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1]
-
Provide the EH&S team with all necessary information about the waste stream for proper disposal according to federal and local regulations.[1][12]
Emergency Spill and Decontamination Procedures
Spill Response
-
Contained within a Fume Hood:
-
Outside of a Fume Hood:
Decontamination of Glassware
-
Inside a chemical fume hood, rinse all contaminated glassware with a pH 10 buffer or a dilute sodium hydroxide solution.[7][13]
-
Collect this initial rinse as liquid cyanide hazardous waste.[7]
-
A subsequent rinse with a 10% bleach solution can be performed to oxidize the remaining cyanide to the less toxic cyanate.[7] This rinse should also be collected as hazardous waste.
-
After decontamination, glassware can be washed normally with soap and water.[7]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Benchchem. (2025). Proper Disposal of N-(4-cyanophenyl)-2-methylprop-2-enamide: A Guide for Laboratory Professionals.
- Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- American Chemical Society. Regulation of Laboratory Waste.
- West Liberty University. (2009, July 20). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
- Stanford Environmental Health & Safety. Information on Cyanide Compounds.
- C/D/N Isotopes, Inc. (2015). Cyclopropane-d5-carboxylic Acid - Safety Data Sheet.
- TCI AMERICA. (2024, December 12). SAFETY DATA SHEET.
- CDH Fine Chemical. Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
- University of Illinois Division of Research Safety. (2014, March 24). Cyanides.
- University of Windsor. Cyanides Storage, Handling and General Use Information.
- University College London Safety Services. (2021, June 7). Cyanide Compounds.
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A Senior Application Scientist's Guide to Handling 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
This document provides essential safety protocols and logistical guidance for the handling and disposal of 1-(4-Cyanophenyl)cyclopropane-1-carboxylic acid. As this compound combines the hazards of an aromatic nitrile with a carboxylic acid, a stringent and informed approach to safety is paramount. This guide is designed for laboratory professionals engaged in research and development and is built on the foundational principles of chemical causality to ensure a self-validating system of laboratory safety.
Immediate Hazard Assessment
Due to the limited publicly available safety data for this specific molecule, a conservative approach based on its constituent functional groups is mandatory. The primary hazards stem from two key areas:
-
Acute Toxicity (Cyanophenyl Group): The presence of a cyanophenyl group introduces a significant risk of toxicity.[1] Compounds containing a cyanide group can be highly toxic if inhaled, ingested, or absorbed through the skin.[1] The most severe risk is the potential generation of highly toxic hydrogen cyanide (HCN) gas, particularly upon contact with acids.[2]
-
Corrosivity (Carboxylic Acid Group): Carboxylic acids are known to be corrosive, capable of causing severe skin burns and eye damage. This acidic nature also heightens the risk of internal HCN generation if the compound decomposes.
The compound's solid, powdered form presents an inhalation risk, making respiratory protection a critical component of the overall safety strategy.[3][4]
Table 1: Hazard Analysis by Functional Group
| Component | Hazard Classification | Rationale & Key Risks |
| Cyanophenyl Group | Acute Toxicity | Potential for high toxicity via inhalation, ingestion, or dermal absorption. Risk of releasing fatal hydrogen cyanide (HCN) gas upon contact with acids.[1][2] |
| Carboxylic Acid | Corrosive | Causes severe skin burns and eye damage. Can contribute to the decomposition and release of HCN from the nitrile group. |
| Solid/Powder Form | Inhalation Hazard | Fine particles can be easily inhaled, leading to respiratory tract irritation and systemic toxicity.[3][4][5] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is the cornerstone of safe handling. The following equipment is mandatory for all procedures involving this compound.
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Respiratory Protection | Primary: Certified Chemical Fume Hood. Secondary: NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter. | A fume hood is the primary engineering control to prevent inhalation of dust and potential HCN gas.[2] A respirator is for use during weighing operations outside a containment hood or for emergency spill response.[5][6] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Goggles provide a seal against fine particles and vapors.[5] A face shield offers broader protection against splashes during solution preparation or transfers.[6] |
| Hand Protection | Nitrile or neoprene gloves; double-gloving is required. | Provides a robust barrier against skin contact.[1][7] Nitrile is a reliable option for general splash hazards, while double-gloving minimizes risk from pinhole tears during extended handling.[5] |
| Protective Clothing | Fully-buttoned laboratory coat and a chemical-resistant apron. | Protects skin and personal clothing from contamination. An acid-resistant apron is crucial for handling the corrosive carboxylic acid component.[5][7] |
| Footwear | Closed-toe, non-slip shoes. | Protects feet from spills and prevents slips from stray powder on the floor.[3] |
Operational Plan: From Receipt to Reaction
All handling of this compound must occur within a designated area, clearly marked with appropriate hazard warnings.[2]
Diagram 1: Experimental Workflow
Caption: Step-by-step workflow for safely handling the compound.
Step-by-Step Handling Protocol:
-
Preparation: Before retrieving the compound, don all required PPE as specified in Table 2. Prepare the designated work area within a certified chemical fume hood. Ensure emergency equipment, such as a safety shower and eyewash station, is accessible.[8]
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.
-
Use anti-static weigh boats or weighing paper to minimize dispersal of the powder.
-
Close the primary container immediately after dispensing.
-
-
Solubilization and Reaction:
-
When adding solvents or reagents, do so slowly to avoid splashing.
-
Crucially, avoid contact with acids unless it is a required and controlled part of the reaction chemistry. [2] The reaction of nitriles with strong acids or bases at high temperatures is a method for hydrolysis, which can be exothermic and must be well-understood before attempting.[9][10]
-
-
Post-Procedure Decontamination:
-
All surfaces, glassware, and equipment must be decontaminated.
-
First, wipe or rinse surfaces with a pH 10 buffer solution.
-
Follow this with a freshly prepared 10% bleach solution to oxidize the cyanide functional group.[2]
-
All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.[2]
-
Disposal Plan: A Closed-Loop System
Waste management is a critical final step in the handling process. All waste streams containing this compound are to be treated as acutely toxic and corrosive hazardous waste.
Diagram 2: Waste Disposal Workflow
Caption: Waste segregation and disposal process flow.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, weighing papers, bench protectors, and unused compound, must be collected in a dedicated hazardous waste container.[1][2] Do not mix with other laboratory trash.
-
Liquid Waste: Any solutions containing the compound must be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been verified.[1]
-
-
Container and Labeling:
-
Use containers made of a compatible material, such as high-density polyethylene (HDPE), with a secure, tight-fitting lid.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, corrosive symbol).[1]
-
-
Storage and Pickup:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials, especially acids.[1][2]
-
Follow your institution's procedures to arrange for pickup by the Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[11]
-
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[12][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do NOT use mouth-to-mouth). Seek immediate medical attention.[4]
-
Spill Response:
-
Inside Fume Hood: Clean all contaminated surfaces first with a pH 10 buffer solution, followed by a 10% bleach solution. Absorb the cleaning solutions with an inert material and dispose of everything as hazardous waste.[2]
-
Outside Fume Hood: Evacuate the immediate area. Alert personnel and call for emergency response (e.g., 911 and institutional EH&S).[2] Do not attempt to clean up a significant spill of toxic powder outside of a containment system without proper training and respiratory protection.
-
References
- BenchChem. (n.d.). Proper Disposal of N-(4-cyanophenyl)
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Stanford Environmental Health & Safety. (n.d.).
- TCI Chemicals. (2025, November 4). SAFETY DATA SHEET: 3-Cyclopentene-1-carboxylic Acid.
- NSP Coatings. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements.
- Ribble Technology. (2025, March 19).
- ThermoPoudre. (n.d.).
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: 1-(p-Chlorophenyl)cyclopropanecarboxylic acid.
- Martínková, L., & Veselá, A. B. (n.d.).
- Work-Fit. (2024, May 16). Comprehensive Guide to PPE in the Chemical Industry.
- Merck. (n.d.).
- Fisher Scientific. (2025, December 19).
- Organic Chemistry Guide. (n.d.). Nitrile to Acid - Common Conditions.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET: 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid.
- Wayne State University. (n.d.).
- Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Thermo Fisher Scientific. (2025, September 7).
- Safety & Risk Services, University of British Columbia. (n.d.).
- Organic Chemistry Guide. (2023, February 23).
- Cole-Parmer. (n.d.). Material Safety Data Sheet: 1-(4-Chlorophenyl)-1-Cyclopropane- Carboxylic Acid, 99%.
- Google Patents. (n.d.).
- International Fire Service Training Association (IFSC). (n.d.).
- West Liberty University. (2009, July 20). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. nspcoatings.co.uk [nspcoatings.co.uk]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. gonowsafety.com [gonowsafety.com]
- 7. ribbletechnology.co.uk [ribbletechnology.co.uk]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.wayne.edu [research.wayne.edu]
- 12. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
